Pyriprole

Catalog No.
S645834
CAS No.
394730-71-3
M.F
C18H10Cl2F5N5S
M. Wt
494.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyriprole

CAS Number

394730-71-3

Product Name

Pyriprole

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile

Molecular Formula

C18H10Cl2F5N5S

Molecular Weight

494.3 g/mol

InChI

InChI=1S/C18H10Cl2F5N5S/c19-11-5-9(18(23,24)25)6-12(20)14(11)30-16(28-8-10-3-1-2-4-27-10)15(31-17(21)22)13(7-26)29-30/h1-6,17,28H,8H2

InChI Key

MWMQNVGAHVXSPE-UHFFFAOYSA-N

SMILES

Array

Synonyms

pyriprole

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F

The exact mass of the compound Pyriprole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Pyriprole mode of action GABA glutamate receptors

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole's Primary Mode of Action

This compound is a phenylpyrazole derivative ectoparasiticide used on dogs against fleas and ticks. It kills parasites through contact by targeting the insect's nervous system [1].

  • Molecular Target: γ-Aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) [1].
  • Action: this compound inhibits these channels [1].
  • Physiological Effect: This inhibition disrupts normal chloride ion flow, leading to uncontrolled neurotransmission and hyperexcitation of the central nervous system in parasites, resulting in paralysis and death [1].

The table below summarizes this core mechanism:

Aspect Description
Drug Class Phenylpyrazole insecticide and acaricide [1]
Primary Target GABA-gated chloride channels (GABAA receptors) [1]
Mechanism Receptor antagonist (inhibitor) [1]
Key Effect Central nervous system hyperexcitation in parasites [1]
Outcome Paralysis and death of fleas and ticks [1]

GABA Receptors and Experimental Insights

Understanding GABA receptor function provides context for this compound's action and research methods.

GABAA Receptor Biology and Gating

GABAA receptors are ligand-gated ion channels that mediate most fast inhibitory neurotransmission in the central nervous system. When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron, typically making it less likely to fire (hyperpolarization) [2] [3].

  • Receptor Structure: Heteropentameric protein complex with specific binding sites for GABA and various modulators [3].
  • Gating Kinetics: The process of opening and closing involves transitions through different states. Research shows that specific residues at the binding site influence these "flipping transitions," affecting how the receptor opens and desensitizes [4].
Experimental Protocols for Investigation

While specific protocols for this compound are not detailed in the search results, established methodologies for studying similar compounds include:

  • In Vitro Electrophysiology: Using techniques like patch-clamp recording on cultured neurons or recombinant cells expressing recombinant rat GABAA receptors to measure changes in chloride current in response to drug application [4] [3]. This can reveal effects on channel gating, desensitization, and deactivation.
  • Binding Assays: Radioactive ligand binding experiments can be used to determine if a compound like this compound competes with known agonists for the same site on the receptor, helping to characterize it as a competitive antagonist [3].
  • Preclinical Safety Pharmacology: These studies are crucial for any new drug candidate. A standard battery includes core battery tests assessing effects on the central nervous, cardiovascular, and respiratory systems, typically conducted in animal models under Good Laboratory Practice standards [5] [6].

Visualizing Key Concepts

The following diagrams illustrate the core concepts and experimental workflows.

G Start Start: Study this compound's MoA A In Vitro Screening Start->A B Identify GABA-A Receptor as Primary Target A->B C Characterize Mechanism: Receptor Antagonism B->C D Investigate Secondary Targets (e.g., GluR) C->D E In Vivo Efficacy & Toxicology Studies C->E F Data Analysis & Theoretical Modeling D->F E->F

Research workflow for this compound's mechanism of action.

This compound blocks the GABA-A receptor, preventing chloride influx and causing paralysis.

Research Implications and Future Directions

This compound's specific and potent action on invertebrate GABA receptors makes it an effective ectoparasiticide. The established preclinical framework is essential for developing similar drugs [5] [6]. A promising research direction is to investigate potential cross-talk with glutamate signaling, as the balance between GABAergic inhibition and glutamatergic excitation is fundamental to nervous system function. A systems biology approach, using mathematical modeling of signaling pathways, could help predict off-target effects or the emergence of resistance [7].

References

Pyriprole molecular target insect nervous system

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target and Mechanism of Action

Pyriprole is a phenylpyrazole insecticide designed to control external parasites like fleas and ticks on dogs [1] [2]. Its action is primarily contact-based, and it is rapidly distributed through the animal's hair coat after topical application [2].

  • Primary Molecular Target: γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) [1] [2].
  • Mechanism: this compound acts as a blocker or antagonist of these chloride channels [2]. In a normal nervous system, GABA binding opens chloride channels, allowing chloride ions to flow into the neuron and inhibit nerve signaling. By blocking these channels, this compound prevents this inhibitory effect.
  • Physiological Outcome: This blockage results in uncontrolled hyperactivity of the central nervous system of the parasite. The lack of neural inhibition leads to paralysis and death [1].

The following diagram illustrates the logical sequence of this compound's action on the insect nervous system.

G A This compound Application (Topical Spot-on) B Distribution in Hair Coat A->B C Contact with Parasite B->C D Binding to GABA-gated Chloride Channels C->D E Blockage of Chloride Ion Flow D->E F Loss of Neural Inhibition E->F G Uncontrolled Nervous System Activity F->G H Parasite Death (Paralysis) G->H

Experimental Protocols for Neurophysiological Characterization

The following methodology is adapted from established techniques for recording insect central nervous system (CNS) activity, which can be applied to study this compound's effects [3].

Ex vivo Electrophysiological Recording of Insect CNS

This protocol uses the Drosophila melanogaster larval CNS as a model system to measure the physiological effects of neuroactive agents like this compound.

  • Key Applications:

    • Characterizing the mode of action of new insecticides.
    • Identifying mechanisms of insecticide resistance at the nerve level.
    • Conducting toxicological studies.
  • Materials and Equipment:

    • Biological Preparation: Third-instar Drosophila melanogaster larvae.
    • Saline Solution: Standard physiological saline for insect CNS.
    • Recording Setup: Faraday cage, dissection microscope, suction electrode, micromanipulator, AC/DC differential amplifier, data acquisition system, and analysis software.
  • Procedure:

    • CNS Dissection: Dissect out the larval CNS in physiological saline. The dissection should preserve the descending nerves from the ventral ganglion [3].
    • Barrier Disruption: To ensure pharmacological access to the central synapses, a simple transection is performed to disrupt the insect blood-brain barrier [3].
    • Suction Electrode Recording: Place the suction electrode on a descending nerve. Use a syringe connected to the electrode holder to apply slight negative pressure to hold the nerve in place [3].
    • Signal Acquisition and Configuration:
      • Configure the software for spike detection, typically using a "simple threshold" method to distinguish action potentials from background noise.
      • Convert the raw electrical activity into a spike frequency plot (Hz) for quantitative analysis [3].
    • Compound Application: Dilute this compound in physiological saline and apply it directly to the bathing solution. Record changes in the CNS electrical activity, such as hyperexcitation and increased spike frequency, which are consistent with its proposed mechanism [3].

Key Chemical and Toxicity Data

The table below summarizes core quantitative data on this compound for easy reference [1].

Property Value / Description
IUPAC Name 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1]
Chemical Formula C₁₈H₁₀Cl₂F₅N₅S [1]
Molecular Mass 494.27 g·mol⁻¹ [1]
CAS RN 394730-71-3 [1]
Veterinary Substance Type Insecticide, Antiparasitic, Acaricide [1]
Mode of Action GABA-gated chloride channel inhibitor [1]
Mammalian Acute Oral LD₅₀ (Rat) > 5000 mg kg⁻¹ (indicating low acute mammalian toxicity) [1]

Research Considerations for Insecticide Mode of Action

When evaluating insecticides with novel modes of action, consider that standard bioassay protocols developed for neurotoxins may not be suitable.

  • Tailored Bioassays: For non-neurotoxic insecticides, especially those that are pro-insecticides or disrupt metabolic pathways, standard 3-minute WHO bioassays can significantly underestimate efficacy. Modified protocols with longer exposure times or overnight tests are often necessary to accurately reflect field performance [4].

References

Pyriprole insecticide acaricide spectrum of activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Pyriprole is a non-systemic insecticide and acaricide, meaning it acts through contact with the parasite [1]. Its efficacy comes from targeting the nervous system.

The diagram below illustrates the neurotoxic pathway:

G A This compound Application (Topical Spot-on) B Distribution through hair coat A->B C Contact with Parasite B->C D Binds to GABA-gated Chloride Channels C->D E Blocks Chloride Ion Influx into Nerve Cells D->E F Uncontrolled Nervous System Activity E->F G Parasite Death (Hyperexcitation) F->G

This compound's pathway from application to parasite lethality.

This mechanism is particularly significant because GABA-gated chloride channels are more abundant in invertebrate nerves, which contributes to the compound's selective toxicity [2] [3].

Spectrum of Activity & Efficacy

This compound has a broad spectrum of activity against major ectoparasites that infest dogs and, in experimental studies, rabbits.

Parasite Efficacy Notes Key Citations
Fleas Controls existing infestations within 24-48 hours; provides at least 4 weeks of protection against reinfestation. [4] [1]
Ticks Effective against major species including Ixodes ricinus, Ixodes scapularis, Dermacentor variabilis, Dermacentor reticulatus, Amblyomma americanum, and Rhipicephalus sanguineus. [4]
Mites 100% efficacy against Psoroptes ovis (ear mite) and Leporacarus gibbus in naturally infested rabbits; led to remission of lesions. [5]

Experimental Protocols for Efficacy Evaluation

Researchers use standardized bioassays to evaluate the efficacy of acaricides like this compound. The methodologies for key tests are outlined below.

Adult Immersion Test (AIT)

The AIT is a standard bioassay for assessing the effects of acaricides on engorged adult female ticks, evaluating both mortality and reproductive damage [6].

  • Procedure: Engorged adult female ticks are immersed in the test solution for a set period (e.g., 1-30 minutes) [6]. After immersion, the ticks are dried and incubated in a controlled chamber (specific temperature and humidity) for a set observation period [6].
  • Assessment: The primary metrics recorded after 24-72 hours are:
    • Adult mortality [6]
    • Inhibition of Oviposition (IO): The percentage of ticks that fail to lay eggs [6]
    • Egg Hatchability: The percentage of laid eggs that fail to hatch [6]
Larval Packet Test (LPT)

The LPT is a benchmark method for determining acaricide resistance in tick populations and for evaluating new compounds [6].

  • Procedure: Filter papers are treated with a known concentration of the acaricide dissolved in a solvent [6]. Once the solvent evaporates, the papers are folded into envelopes ("packets"). Approximately 30-100 larvae are placed into each packet, which is then sealed and incubated under controlled conditions (e.g., 27-28°C, 85-95% relative humidity) for 24 hours [6].
  • Assessment: After the incubation period, the packets are inspected under a stereoscope to count the number of live and dead larvae. The primary metric is percentage larval mortality [6].

The workflow for these tests is as follows:

G Start Select Bioassay Type AIT Adult Immersion Test (AIT) Start->AIT LPT Larval Packet Test (LPT) Start->LPT AIT1 Immerse engorged female ticks in test solution AIT->AIT1 AIT2 Incubate ticks AIT1->AIT2 AIT3 Assess: Mortality, Egg laying, Hatch rate AIT2->AIT3 LPT1 Treat filter paper with test solution; form packet LPT->LPT1 LPT2 Add larvae & incubate LPT1->LPT2 LPT3 Assess: Percentage larval mortality LPT2->LPT3

Standardized bioassay workflows for acaricide efficacy evaluation.

Regulatory and Safety Status

  • EU Regulatory Status: Approved [7]
  • UK (VMR 2013/2033) Status: Not approved [7]
  • Species Approval: Approved for use on dogs. It is not approved for use on cats or livestock [4] [1].
  • Environmental Fate: Detailed quantitative data on environmental fate (e.g., soil degradation, aquatic toxicity) is limited in the available search results.

References

Pyriprole Pharmacokinetics & Toxicity Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Pyriprole's safety and pharmacokinetics (PK) in dogs, primarily from a safety summary [1].

Parameter Details/Value Conditions / Notes

| Absorption | • Topical Absorption: ~5% of administered dose. • Time to Spread: Spreads in hair coat within 21 hrs. • Depot: Sebaceous glands [1]. | Formulation: 12.5% spot-on [1] [2]. | | Distribution | • Lipophilicity: High. • Residual Effect: ~45% of dose remains on skin/hair coat after 3 weeks [1]. | Provides long-lasting effect against parasites [1]. | | Metabolism | • Extent: Rapidly metabolized in the liver. • Primary Metabolites: Sulfone and sulfoxide derivatives [1]. | No parent compound (this compound) found in blood samples [1]. | | Excretion | • Feces: Up to 60%. • Urine: Up to 20% [1]. | Excretion of absorbed drug and its metabolites [1]. | | Acute Toxicity (Dogs) | • 5x Therapeutic Dose: One of eight dogs showed transient ataxia, trembling, panting, and convulsions (resolved in 18 hrs). • 10x Therapeutic Dose: Symptoms included muscular contractions, seizures, unsteadiness, and difficult breathing (resolved in 48 hrs) [1]. | Symptoms primarily affect the Central Nervous System (CNS). The product is generally well-tolerated at therapeutic doses [1]. |

Experimental Methodology

The available source describes the general methodology for the key toxicity and pharmacokinetic studies from which the above data was derived [1].

  • Toxicity Studies: The data comes from studies where this compound was applied topically (spot-on) to dogs at multiples of the therapeutic dose (3x, 5x, and 10x). Dogs were clinically monitored for the appearance of symptoms, which were recorded and their duration noted [1].
  • Pharmacokinetic Studies: After topical application, the distribution of the drug on the skin and hair coat was tracked. Blood samples were taken and analyzed for drug content, though no parent this compound was detected. The amount of drug remaining on the skin was measured over time. The excretion pathways were determined by measuring drug-related material in feces and urine [1].

ADME Process and Experimental Workflow

The following diagram illustrates the general journey of this compound in dogs, based on the data from the safety summary. This reflects the typical Absorption, Distribution, Metabolism, and Excretion (ADME) process.

pyriprole_adme cluster_abs Key PK Findings cluster_dist Key PK Findings cluster_met Key PK Findings cluster_exc Key PK Findings start Topical Application (Spot-on) A Absorption start->A B Distribution A->B k1 • Only ~5% absorbed • Deposits in sebaceous glands • Spreads over 21h A->k1 C Metabolism B->C k2 • High lipophilicity • ~45% remains on skin after 3 weeks B->k2 D Excretion C->D k3 • Rapid hepatic metabolism • Primary metabolites: Sulfone, Sulfoxide C->k3 k4 • Feces: Up to 60% • Urine: Up to 20% D->k4

This compound ADME pathway in dogs after topical application, based on available data [1].

Key Limitations and Data Gaps

Please be aware of the following limitations in the information provided:

  • Incomplete Quantitative PK Parameters: Crucial pharmacokinetic parameters that are standard in drug development, such as half-life (T½), volume of distribution (Vd), clearance (Cl), and maximum concentration (Cmax), are not available in the search results [1].
  • Lack of Detailed Protocols: While the general study designs are described, specific experimental protocols (e.g., exact analytical methods like LC-MS used for quantification, number of animals in each study group, and full statistical analysis) are not detailed [1].
  • Single Primary Source: Most of the specific data comes from one informational website [1]. Although it cites studies, the original full study reports were not among the search results.

References

Pyriprole safety profile mammalian toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian Toxicity Data Summary

The table below summarizes the available mammalian toxicity data for pyriprole. Note that many standard toxicological endpoints are not available in the searched literature.

Toxicological Parameter Details Source / Notes
Acute Oral LD₅₀ (Rat) > 5000 mg/kg Cited as "Low" toxicity [1].
Neurotoxicity Mode of Action Blocks GABA-gated chloride channels in the central nervous system, leading to hyperexcitation and death in target parasites [1] [2] [3]. Similar to fipronil; high specificity for insect GABA receptors [2].
Clinical Signs of Toxicosis Convulsions, tremors, ataxia, rigidity, hyperactivity or hypoactivity, vocalization, aggression [2]. Based on phenylpyrazole class effects (e.g., fipronil) [2].
Dermal Toxicity No specific data for this compound. Fipronil (same class) has low dermal absorption (<1% in rats) [2]. Dermal application is the primary route for veterinary products [1] [3].
Regulatory Status (GB/UK) Not approved [1].
Regulatory Status (EU) Approved [1] [3].

Key Data Gaps and Limitations

Available information lacks details needed for a full safety profile assessment:

  • No data on chronic toxicity, carcinogenicity, reproductive/developmental toxicity, or detailed metabolic studies for this compound.
  • Insufficient details on specific organ toxicity beyond nervous system effects.
  • Much toxicological understanding is inferred from its structural analogue, fipronil [2].

Mechanism of Action and Experimental Considerations

The primary mechanism of this compound, shared across the phenylpyrazole class, is illustrated below. This mechanism is highly selective for insects, which is the basis for its safety in mammals at therapeutic doses.

G This compound This compound GABA_Receptor GABA-A Receptor (Chloride Channel) This compound->GABA_Receptor  Binds and Blocks Hyperexcitation Neuronal Hyperexcitation This compound->Hyperexcitation  Prevents Inhibition, Causing Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx  Normally Facilitates Neuronal_Inhibition Normal Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Paralysis_Death Paralysis & Death (Insect) Hyperexcitation->Paralysis_Death

Diagram Caption: this compound acts by blocking GABA-gated chloride channels, preventing neuronal inhibition and leading to lethal hyperexcitation in target parasites [1] [2] [3].

References

Pyriprole metabolism and environmental fate

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole: Core Chemical and Usage Profile

The table below summarizes the fundamental technical data available for this compound.

Parameter Specification
IUPAC Name 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1]
Chemical Formula C₁₈H₁₀Cl₂F₅N₅S [1]
CAS RN 394730-71-3 [1]
Veterinary Uses Treatment of external parasites (e.g., fleas) on dogs and cats [1]
Formulation Often supplied as a spot-on treatment for the skin [1]
Mode of Action Non-systemic insecticide that causes uncontrolled nervous system activity in parasites, leading to death. It acts as an inhibitor of GABAₐ receptors [1].
Chemical Class Phenylpyrazole (an analogue of fipronil) [1]

Insights from a Structural Analogue: Fipronil

Since direct data on this compound is scarce, examining its well-studied analogue, fipronil, can provide valuable insights into its potential metabolic and environmental pathways [1]. The following diagram illustrates the potential degradation pathways for phenylpyrazole insecticides like this compound, based on the established behavior of fipronil [2].

G This compound This compound Photolysis Photolysis This compound->Photolysis UV Light Oxidation Oxidation This compound->Oxidation Aerobic Conditions (CYP450, Microbes) Reduction Reduction This compound->Reduction Anaerobic Conditions (Microbes) Hydrolysis Hydrolysis This compound->Hydrolysis Alkaline Conditions Pyriprole_Desulfinyl Pyriprole_Desulfinyl Photolysis->Pyriprole_Desulfinyl forms Pyriprole_Sulfone Pyriprole_Sulfone Oxidation->Pyriprole_Sulfone forms Pyriprole_Sulfide Pyriprole_Sulfide Reduction->Pyriprole_Sulfide forms Pyriprole_Amide Pyriprole_Amide Hydrolysis->Pyriprole_Amide forms

Potential environmental degradation pathways for phenylpyrazole insecticides like this compound, based on fipronil data [2].

The table below outlines the major transformation products identified for fipronil, which may be analogous to those for this compound.

Metabolite / Transformation Product Primary Formation Process Key Characteristics
This compound Sulfone Oxidation (aerobic, biotic/abiotic) [2] Often a major metabolite; can be more persistent and toxic than the parent compound [2].
This compound Sulfide Reduction (anaerobic, biotic/abiotic) [2] More toxic and persistent than parent under anaerobic conditions [2].
This compound Desulfinyl Photolysis (UV light) [2] Formed primarily by sunlight; can be more toxic to non-target organisms [2].
This compound Amide Hydrolysis (particularly in alkaline conditions) [2] Generally considered less toxic [2].

Proposed Experimental Protocols for this compound

To address the knowledge gaps, the following experimental approaches are recommended, drawing from standard methodologies used for similar compounds.

  • In Vitro Metabolism Studies

    • System: Use pooled human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes [3].
    • Incubation: Conduct incubations of this compound with HLMs/CYPs in appropriate buffer (e.g., phosphate). Include NADPH-generating system for CYP activity. Use specific chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes [3] [4].
    • Analysis: Employ LC-MS/MS to detect and quantify this compound and its metabolites. Compare with authentic standards if available [3].
  • Environmental Fate Studies

    • Soil Degradation: Study this compound dissipation in different soils under controlled laboratory (aerobic/anaerobic) and field conditions. Monitor for formation of sulfide (anaerobic) and sulfone (aerobic) metabolites [2].
    • Aquatic Photolysis: Conduct this compound solutions in water exposed to natural sunlight or simulated UV light. Analyze for the desulfinyl photoproduct [2].
    • Hydrolytic Degradation: Investigate stability of this compound in buffers at various pH levels (e.g., 4, 7, 9) to identify hydrolysis products like the amide metabolite [2].

Research Implications and Future Directions

The potential for this compound to form persistent and toxic transformation products necessitates thorough investigation. Key research priorities should include:

  • Definitive Metabolite Identification: Use high-resolution mass spectrometry (HR-MS) and NMR to fully characterize this compound's human and environmental metabolites.
  • Quantitative Risk Assessment: Determine kinetic parameters (e.g., Km, Vmax) for metabolic reactions and degradation half-lives (DT₅₀) in various environmental matrices.
  • Ecotoxicological Profiling: Evaluate the toxicity of identified metabolites to non-target organisms to fully understand environmental impact.

References

Pyriprole's Mode of Action and Potential Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole is a phenylpyrazole insecticide, sharing its chemical class with the more widely studied fipronil [1]. Its primary mode of action is targeting the GABA-gated chloride channels in the insect central nervous system, leading to neuronal hyperexcitation and death [1].

Based on established resistance mechanisms to other insecticides, particularly fipronil, the following pathways are theoretically applicable to this compound resistance [2] [3]:

Potential Mechanism Description Documented in Related Insecticides
Target-Site Resistance Modification of the GABA receptor (e.g., through mutations) reduces the insecticide's ability to bind effectively [2]. Yes (e.g., resistance to dieldrin, fipronil) [2].
Metabolic Resistance Overproduction of detoxification enzymes (esterases, glutathione S-transferases, cytochrome P450 monooxygenases) breaks down the insecticide before it reaches its target [2] [3]. Very common; a primary mechanism for many classes of insecticides [3].
Penetration Resistance Reduced cuticular permeability slows the insecticide's penetration into the insect's body [2]. Observed in various resistant mosquito strains [2].

Experimental Framework for Resistance Characterization

To empirically determine and confirm this compound resistance mechanisms, you can employ the following integrated methodologies, which are standard in the field [4]:

Method Application in Resistance Characterization Specific Example
Bioassays with Synergists To screen for metabolic resistance. Pre-exposure to a synergist that inhibits specific detoxification enzymes can restore insecticide efficacy [4]. Piperonyl butoxide (PBO) to inhibit P450s [4].
Molecular Diagnostics (PCR) To identify specific target-site mutations (e.g., in GABA receptor genes) known to confer resistance [4]. PCR-based assays for knockdown resistance (kdr) mutations [4].
Gene Expression Analysis (qPCR, RNA-seq) To identify overexpression of detoxification enzyme genes (e.g., P450s, esterases) in resistant strains [4]. qPCR to compare gene expression levels between resistant and susceptible strains [4].
Biochemical Assays To measure the activity level of detoxification enzymes (e.g., esterases) in individual insects [4]. Measuring enzyme activity levels with a biochemical assay [4].

The workflow below outlines the process of integrating these methods to characterize resistance mechanisms.

Start Start: Suspected Resistance Bioassay Baseline Bioassay Start->Bioassay SynergistAssay Synergist Assay Bioassay->SynergistAssay Resistance Confirmed MechTargetSite Molecular Screening (Target-site mutations) SynergistAssay->MechTargetSite No change in toxicity MechMetabolic Gene Expression & Biochemical Assays SynergistAssay->MechMetabolic Toxicity restored Confirm Confirm Mechanism MechTargetSite->Confirm MechMetabolic->Confirm

Research Summary and Next Steps

The available scientific literature confirms this compound's mode of action but does not contain detailed, publicly available studies on specific resistance mechanisms for this particular compound.

  • Current Knowledge Gap: The lack of specific this compound resistance data necessitates an inferential approach based on its chemical class and shared target site with fipronil.
  • Recommended Research Path: The experimental framework provided is a robust starting point. To advance your research, I suggest:
    • Consulting Patent and Regulatory Documents: These often contain proprietary toxicology and resistance studies not found in journals.
    • Directing Literature Searches: Use key terms like "phenylpyrazole resistance," "GABA receptor mutation arthropods," and "metabolic resistance fipronil" to find the most relevant foundational science.

References

Chemical and Regulatory Profile of Pyriprole

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the fundamental technical and regulatory data for Pyriprole.

Property Category Details
IUPAC Name 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1]
CAS RN 394730-71-3 [1] [2]
Molecular Formula C₁₈H₁₀Cl₂F₅N₅S [1] [2] [3]
Molecular Mass 494.27 g·mol⁻¹ [1] [3]
Mode of Action GABA-gated chloride channel (GABAA receptor) inhibitor [1] [3]
Veterinary Substance Type Insecticide, Antiparasitic, Acaricide [1]
Substance Origin Synthetic [1]
Example Product Prac-tic (Spot On Solution for Dogs) [1] [3]
EU Regulatory Status Approved [1]
UK (GB) Regulatory Status Not approved [1]

Mechanism of Action and Development Workflow

This compound is a phenylpyrazole compound that acts as a non-systemic ectoparasiticide. It is an analogue of fipronil and kills parasites through contact by disrupting the normal function of the central nervous system [1] [3].

The following diagram illustrates the general preclinical and clinical development pathway for a veterinary pharmaceutical like this compound, based on standard industry practices.

pyriprole_development Lead Candidate\nIdentification Lead Candidate Identification Preclinical Development Preclinical Development (Safety, Pharmacology, Toxicology) Lead Candidate\nIdentification->Preclinical Development IND Application\n& Regulatory Review IND Application & Regulatory Review Preclinical Development->IND Application\n& Regulatory Review Phase 1 Clinical Trials Phase 1 Trials (Safety & Tolerability) IND Application\n& Regulatory Review->Phase 1 Clinical Trials Phase 2 Clinical Trials Phase 2 Trials (Proof-of-Concept Efficacy) Phase 1 Clinical Trials->Phase 2 Clinical Trials Phase 3 Clinical Trials Phase 3 Trials (Large-Scale Efficacy & Safety) Phase 2 Clinical Trials->Phase 3 Clinical Trials Marketing Application\n(Approval) Marketing Application (Approval) Phase 3 Clinical Trials->Marketing Application\n(Approval)

General drug development workflow from candidate selection to market approval.

Experimental and Data Considerations for Researchers

For your technical guide, please note the following critical information gaps and practical considerations:

  • Experimental Protocols: The search results do not contain detailed methodologies for key experiments (e.g., specific in vitro GABA receptor binding assays or in vivo efficacy models in dogs). You would need to consult primary research literature or patent documents for these protocols.
  • Ecotoxicology Data: While the database in [1] has sections for ecotoxicology, the specific values (e.g., LC₅₀ for fish or LD₅₀ for honeybees) are largely marked as "No data" or were not captured in the search results. This is a significant data gap for a comprehensive environmental risk assessment.
  • Environmental Fate: Key parameters for environmental modeling, such as solubility in water, octanol-water partition coefficient (Log P), and soil degradation half-life (DT₅₀), are also missing from the available data [1].
  • Clinical Trial Data: The search results provide no specific details about the clinical trials conducted for this compound's approval, such as protocol designs, primary endpoints, or statistical results for efficacy against fleas and ticks.

References

Pyriprole efficacy testing protocol against Ctenocephalides felis

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole Efficacy Data Summary

The table below summarizes key quantitative data from an efficacy study on this compound topical solution for dogs against the cat flea (Ctenocephalides felis).

Study Parameter Details & Results
Product This compound topical solution (e.g., Prac-tic) [1].
Target Pest Cat flea, Ctenocephalides felis [1].
Application Single topical spot-on treatment [1].
Efficacy Outcome Treatment demonstrated efficacy against an established adult flea infestation. Monthly treatment was effective in preventing reinfestation [1].
Comparative Agents Studies exist comparing pioneer fipronil/(S)-methoprene and spinosad, providing context for product performance evaluation [1] [2].

Framework for Efficacy Testing Protocols

While a full methodology for this compound is not available, the following framework outlines standard procedures for topical pet product efficacy testing against fleas, as guided by regulatory bodies [3].

In Vitro Efficacy & Residual Protection Testing

This protocol evaluates the product's direct effect and lasting power on a substrate.

  • Objective: To assess the efficacy and residual period of protection of an insecticidal formulation in interrupting flea development [4].
  • Materials:
    • Test Substance: Pyriproxyfen and cyfluthrin aerosol formulation (as a reference for method) [4].
    • Substrate: Carpet strips [4].
    • Flea Life Stages: Eggs and larvae of Ctenocephalides felis felis [4].
  • Methodology:
    • Treatment: Impregnate substrate with the formulation and allow it to dry under natural environmental conditions [4].
    • Challenges: At weekly intervals post-treatment, expose treated and control substrates to flea eggs or larvae [4].
    • Incubation: Maintain the exposed substrates in an incubator (e.g., 28 ± 1°C, 75 ± 10% relative humidity) for a set period (e.g., 25 days) to allow for development [4].
    • Assessment: After incubation, count the number of emerged adult fleas and calculate the percentage efficacy in interrupting development from egg-to-adult or larva-to-adult [4].
In Vivo (Simulated Home Environment) Testing

This protocol evaluates the product's effectiveness in a setting that mimics a real-world infestation.

  • Objective: To evaluate the impact of treated dogs on all flea life stages (adults and immatures) within a controlled environment [2].
  • Materials:
    • Animals: Dogs (e.g., Beagles) of specified age and weight ranges [2].
    • Housing: Individual pens designed as simulated home environments, containing materials like cocoa matting that support the flea life cycle [2].
    • Fleas: Laboratory-reared colony of Ctenocephalides felis [2].
  • Methodology:
    • Infestation: Establish flea populations by infesting dogs multiple times (e.g., with 100 adult fleas on days -21, -16, and 1) before and during the study [2].
    • Treatment: Administer the product (e.g., this compound spot-on) according to label directions, typically based on body weight. A control group remains untreated [2].
    • Environmental Assessment: Regularly collect samples (e.g., floor matting) from the environments and incubate them to count the number of new adult fleas emerging. This measures the product's success in breaking the flea life cycle [2].
    • On-Animal Assessment: Conduct flea comb counts on dogs at predetermined intervals to determine the product's effectiveness in killing existing adult fleas and preventing new infestations [2].

Experimental Workflow for In Vivo Testing

The following diagram illustrates the logical workflow for a simulated home environment efficacy study, integrating the key methodological steps described above.

G start Study Initiation acclimation Animal Acclimation & Screening start->acclimation env_setup Establish Flea Infestation in Simulated Environment acclimation->env_setup treatment Administer Treatment (this compound or Control) env_setup->treatment assess_env Sample & Assess Environment (Collect & incubate matting) treatment->assess_env assess_dog Assess On-Animal Efficacy (Flea comb counts) treatment->assess_dog data_analysis Data Analysis & Efficacy Calculation assess_env->data_analysis Emerging flea counts assess_dog->data_analysis Live flea counts end Study Conclusion data_analysis->end

Application Notes for Researchers

  • Regulatory Standards: Efficacy testing for pesticides, including those for invertebrate pests like fleas, must comply with specific regulatory data requirements, such as those found in US EPA Subpart R in 40 CFR part 158 [3]. The experimental design should align with guidelines like OSCPP 810.3300 for topically applied pet products [3].
  • Key Experimental Design Considerations:
    • Control Groups: Use appropriate negative controls (untreated) for comparison [2].
    • Replication: Employ a balanced design with sufficient replicates. For laboratory tests, a minimum of five replicates with 15 individuals, or seven with 10 individuals, is often recommended [3].
    • Animal Allocation: Randomize animals into treatment groups, blocking by factors like gender and pre-treatment flea egg production counts to ensure group comparability [2].
    • Data Reporting: The U.S. EPA prefers the use of arithmetic means for summarizing efficacy data from counts. Moribund arthropods should not be counted as dead [3].

References

Comprehensive Application Notes and Protocols: Pyriprole Combination Therapy with Insect Growth Regulators for Veterinary Ectoparasite Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Pyriprole is a veterinary pharmaceutical compound belonging to the phenylpyrazole chemical class that has demonstrated significant efficacy against external parasites in dogs, particularly fleas and ticks. Marketed under the brand name Prac-tic, this compound exhibits its insecticidal activity through contact action, rapidly distributing through the hair coat following topical application and maintaining insecticidal efficacy for a minimum of four weeks against new infestations [1]. The mechanism of action involves the inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in the nervous system of target parasites, resulting in uncontrolled hyperactivity of the central nervous system and subsequent parasite death [1].

Insect Growth Regulators (IGRs) represent a distinct class of insecticidal compounds that function by disrupting critical physiological processes in insect development rather than through direct toxicity. These compounds are characterized by their high specificity to target insects and favorable safety profiles in non-target organisms, including mammals [2] [3]. IGRs are categorized into three primary classes based on their mode of action: juvenile hormone analogs (e.g., pyriproxyfen, methoprene), chitin synthesis inhibitors (e.g., lufenuron, diflubenzuron), and ecdysone receptor agonists (e.g., methoxyfenozide, tebufenozide) [2].

The strategic combination of this compound with IGRs presents a promising approach for comprehensive ectoparasite management, integrating immediate adulticidal activity with long-term disruption of parasite development cycles. This application note provides detailed protocols for researchers investigating the efficacy, safety, and practical implementation of these combination therapies, with particular emphasis on their application in veterinary medicine for canine ectoparasite control [1] [2].

Compound Profiles and Mechanisms of Action

This compound: Chemical and Pharmacological Properties

This compound is characterized by its specific chemical structure as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(2-pyridinylmethyl)amino]-1H-pyrazole-3-carbonitrile, with a molar mass of 494.27 g·mol⁻¹ [1]. As a phenylpyrazole derivative, it shares structural similarities with fipronil but possesses distinct properties that contribute to its efficacy profile. The compound is formulated for topical administration as a spot-on treatment, with rapid distribution throughout the dog's hair coat occurring within 24 hours post-application [1]. This distribution mechanism enables this compound to maintain insecticidal concentrations at the skin surface and hair shafts, providing sustained protection against ectoparasites.

The primary mechanism of this compound's insecticidal activity involves the non-competitive antagonism of GABA-gated chloride channels in the insect nervous system [1]. GABA serves as the principal inhibitory neurotransmitter in the insect central nervous system, and its disruption by this compound leads to uncontrolled neuronal excitation, resulting in hyperexcitation, paralysis, and eventual death of the target parasites. This mechanism is particularly effective against fleas (Ctenocephalides felis, Ctenocephalides canis) and various tick species (Ixodes ricinus, Rhipicephalus sanguineus) [1]. It is important to emphasize that this compound exerts its effects through contact activity, meaning parasites are eliminated without requiring systemic absorption or oral ingestion by the target pests.

Insect Growth Regulators: Classification and Molecular Targets

Insect Growth Regulators comprise a diverse group of compounds that interfere with critical physiological processes unique to insects, particularly those governing growth, development, and reproduction [2]. The table below summarizes the principal IGR classes relevant to combination therapy with this compound:

Table 1: Classification and Properties of Major Insect Growth Regulator Classes

IGR Class Representative Compounds Primary Molecular Target Physiological Effect Spectrum of Activity
Juvenile Hormone Analogs Pyriproxyfen, Methoprene, Fenoxycarb Juvenile hormone receptor Disrupts metamorphosis; prevents adult emergence Fleas, Mosquitoes, Flies
Chitin Synthesis Inhibitors Lufenuron, Diflubenzuron, Chlorfluazuron Chitin synthase enzyme Inhibits cuticle formation; disrupts molting Fleas, Ticks, Beetles
Ecdysone Agonists Methoxyfenozide, Tebufenozide Ecdysone receptor Induces premature lethal molting Moths, Beetles, Flies

Juvenile Hormone Analogs (JHAs) mimic the action of natural juvenile hormones in insects, which normally regulate the timing of metamorphosis and reproductive development [2]. When applied during critical developmental stages, JHAs prevent successful maturation from larval to adult stages, resulting in the formation of non-viable intermediate forms or inhibition of emergence. For example, pyriproxyfen has demonstrated exceptional efficacy against housefly (Musca domestica) larvae with LC₅₀ values of approximately 7.10 ppm, effectively suppressing adult emergence at concentrations as low as 75.0 ppm [4].

Chitin Synthesis Inhibitors (CSIs) specifically target the formation of chitin, an essential polysaccharide component of the insect exoskeleton [2]. During molting, insects rely on the synthesis of new chitin to form a functional exoskeleton; CSIs disrupt this process by inhibiting chitin synthase enzymes, leading to impaired cuticle formation, failed molting, and eventual death. Studies have demonstrated that chlorfluazuron, a potent CSI, exhibits remarkable larvicidal activity against Musca domestica with LC₅₀ values of 6.79 ppm [4].

Ecdysone Agonists mimic the action of ecdysteroids, the hormones responsible for initiating the molting process [2]. These compounds prematurely activate the molting cascade, leading to untimed and incomplete ecdysis, desiccation, and death. Methoxyfenozide and tebufenozide have been identified as particularly selective ecdysone agonists with minimal effects on non-target organisms, making them valuable components in integrated pest management programs [2] [5].

Theoretical Framework for Combination Therapy

Rationale for this compound-IGR Synergism

The combination of this compound with insect growth regulators represents a sophisticated approach to ectoparasite management that addresses multiple vulnerabilities in the parasite life cycle simultaneously. The scientific rationale for this strategy is rooted in the complementary mechanisms of action exhibited by these compound classes, which target distinct physiological systems in parasites at different developmental stages [1] [2].

This compound provides immediate knockdown of existing adult flea and tick populations through its action on the GABAergic nervous system, offering rapid relief from parasitic infestations and reducing immediate allergic responses such as flea allergy dermatitis (FAD) [1]. However, this adulticidal activity alone does not address the substantial reservoir of pre-adult stages (eggs, larvae, pupae) that often represent up to 90% of the total parasite population in the environment. This limitation is effectively countered by the incorporation of IGRs, which exert prolonged suppression of parasite population regeneration by preventing the development of immature stages into reproductive adults [2].

The theoretical synergism between these compound classes arises from their orthogonal mechanisms of action, which significantly reduces the likelihood of cross-resistance development. While this compound targets neurotransmitter-gated ion channels in the nervous system, IGRs interfere with endocrine-regulated developmental processes or cuticle biosynthesis [1] [2]. This multi-target approach is particularly valuable in managing field populations where resistance to single-mode-of-action insecticides has been documented.

Molecular Mechanisms and Pathway Interactions

The molecular interactions between this compound and IGRs occur at the level of key physiological pathways in target parasites. The following diagram illustrates the complementary mechanisms of action:

G This compound This compound GABA Receptor\nAntagonism GABA Receptor Antagonism This compound->GABA Receptor\nAntagonism Direct Action IGRs IGRs JH Analog\nPathway JH Analog Pathway IGRs->JH Analog\nPathway Developmental Disruption Chitin Synthesis\nInhibition Chitin Synthesis Inhibition IGRs->Chitin Synthesis\nInhibition Morphogenetic Disruption Ecdysone Receptor\nActivation Ecdysone Receptor Activation IGRs->Ecdysone Receptor\nActivation Molting Disruption Neuronal\nHyperexcitation Neuronal Hyperexcitation GABA Receptor\nAntagonism->Neuronal\nHyperexcitation Rapid Paralysis\n& Death Rapid Paralysis & Death Neuronal\nHyperexcitation->Rapid Paralysis\n& Death Immediate Infestation\nControl Immediate Infestation Control Rapid Paralysis\n& Death->Immediate Infestation\nControl Failed Metamorphosis Failed Metamorphosis JH Analog\nPathway->Failed Metamorphosis Defective Cuticle\nFormation Defective Cuticle Formation Chitin Synthesis\nInhibition->Defective Cuticle\nFormation Premature Molting Premature Molting Ecdysone Receptor\nActivation->Premature Molting Population Supression Population Supression Failed Metamorphosis->Population Supression Defective Cuticle\nFormation->Population Supression Premature Molting->Population Supression Integrated Parasite\nManagement Integrated Parasite Management Population Supression->Integrated Parasite\nManagement Immediate Infestation\nControl->Integrated Parasite\nManagement

Figure 1: Complementary Mechanisms of this compound and IGRs in Ectoparasite Control

At the biochemical level, combination treatments may induce complex responses in exposed parasites. Research has demonstrated that insects exposed to sublethal concentrations of IGRs exhibit significant alterations in metabolic enzyme activities, including increased esterase and glutathione S-transferase levels, which represent detoxification mechanisms [6]. Additionally, IGR exposure leads to reduced energy reserves, as evidenced by decreased glycogen, protein, and triglyceride levels in treated larvae, potentially enhancing their susceptibility to neuroactive insecticides like this compound [6].

The histopathological effects of IGRs further contribute to the combination's efficacy. Studies on Musca domestica larvae treated with IGRs revealed severe midgut epithelial damage, including cellular deformation, loss of columnar structure, and disintegration of the peritrophic membrane [4]. These structural compromises may enhance cuticular penetration of this compound, potentially increasing its bioavailability to target nervous tissues and thereby enhancing overall efficacy.

Experimental Protocols for Efficacy Assessment

In Vitro Screening of Compound Interactions

Objective: To evaluate potential synergistic, additive, or antagonistic effects between this compound and selected IGRs against target ectoparasites under controlled laboratory conditions.

Materials and Reagents:

  • Test compounds: this compound reference standard (purity ≥95%), IGRs (pyriproxyfen, lufenuron, methoxyfenozide) of analytical grade
  • Solvents: Acetone, dimethyl sulfoxide (DMSO), Triton X-100 (0.05% v/v)
  • Insect strains: Laboratory-reared susceptible strains of Ctenocephalides felis (cat flea), Rhipicephalus sanguineus (brown dog tick)
  • Equipment: Potter precision spray tower, contact petri dishes, insect rearing cages, environmental chambers maintaining 25±1°C and 75±5% RH

Procedure:

  • Preparation of test solutions: Prepare serial dilutions of this compound and IGRs individually in appropriate solvent systems. Prepare combination solutions at fixed concentration ratios (typically 1:1, 1:2, 2:1 based on respective LC₅₀ values).
  • Insect bioassays:
    • Contact toxicity: Apply 1μL test solutions to the ventral abdomen of adult fleas using a microapplicator. Transfer treated insects to clean containers with food source.
    • Immersion assay for ticks: Immerse groups of 10 adult ticks in test solutions for 30 seconds, blot excess liquid, and transfer to maintenance chambers.
    • Larval toxicity: Incorporate test compounds into larval rearing media at concentrations ranging from 0.1-100 ppm.
  • Evaluation parameters: Record mortality at 24, 48, and 72 hours post-treatment. For larval assays, monitor development to adult stage and assess morphological abnormalities.
  • Data analysis: Calculate LC₅₀ values using probit analysis. Determine combination index (CI) according to Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
In Vivo Efficacy Evaluation in Canine Model

Objective: To assess the therapeutic and preventive efficacy of this compound-IGR combinations against natural and experimental infestations of fleas and ticks in dogs.

Materials and Animals:

  • Animals: Healthy beagle dogs (8-12 months old), allocated to treatment groups using randomized block design
  • Formulations: Spot-on combinations containing this compound (2.5-5.0% w/v) with IGRs (0.5-1.0% w/v) in proprietary solvent systems
  • Parasites: Laboratory-reared Ctenocephalides felis (cat flea), Rhipicephalus sanguineus (brown dog tick)

Procedure:

  • Pre-treatment assessment: Clinically examine all animals to ensure health status. Acclimate for 7 days prior to treatment initiation.
  • Treatment administration: Apply combination spot-on formulation to dorsal scapular region according to manufacturer's recommended dosage (typically 0.1 mL/kg body weight for this compound-based products). Include vehicle-treated controls and mono-therapy groups for comparison.
  • Efficacy assessment:
    • Therapeutic efficacy: Artifically infest with 100 unfed adult fleas and 50 adult ticks at day -1. Treat at day 0. Count live parasites at 6h, 24h, and 48h post-treatment.
    • Preventive efficacy: Re-infest animals with 100 fleas and 50 ticks at weekly intervals for 8 weeks. Assess parasite counts 24h after each infestation.
    • Reproductive effects: Collect flea eggs from maintenance cages. Assess viability, hatch rate, and subsequent development to adult stage.
  • Statistical analysis: Calculate percent efficacy using Henderson-Tilton formula. Compare means using ANOVA followed by Tukey's HSD test (significance level p<0.05).

Table 2: Protocol for Assessing Combination Effects on Flea Life Cycle Stages

Life Stage Assessment Method Evaluation Parameters Timing
Adult In vivo infestation Percent reduction relative to controls 24h, 48h post-treatment
Egg Collection and incubation Hatch rate, morphological abnormalities 3-5 days post-oviposition
Larva Rearing in media Mortality, development time, morphological defects 7-14 days post-hatching
Pupa Emergence monitoring Adult emergence rate, deformities 14-21 days post-pupation
Evaluation of Physiological and Biochemical Effects

Objective: To characterize sublethal physiological effects and biochemical alterations induced by this compound-IGR combinations in target ectoparasites.

Materials and Reagents:

  • Insect samples: Treated and control insects collected at specific time points post-exposure
  • Biochemical reagents: Substrates for esterase, glutathione S-transferase, acid phosphatase, alkaline phosphatase, acetylcholinesterase assays
  • Equipment: Spectrophotometer, microplate reader, electrophoretic equipment, histological embedding and sectioning systems

Procedure:

  • Enzyme activity profiling:
    • Prepare insect homogenates from treated and control samples in appropriate buffers.
    • Perform kinetic assays for detoxification enzymes (esterases, GST), phosphatases, and metabolic enzymes.
    • Calculate enzyme activity ratios (treated/control) to quantify induction or inhibition.
  • Energy reserve quantification:
    • Extract macromolecules using standardized protocols (glycogen, triglycerides, proteins).
    • Apply colorimetric assays for quantification (anthrone method for glycogen, vanillin-phosphoric acid for triglycerides, Bradford method for proteins).
    • Express results as μg/mg body weight and compare between treatment groups.
  • Histopathological examination:
    • Fix insect tissues in 10% neutral buffered formalin.
    • Process through graded ethanol series, embed in paraffin, section at 5-7μm thickness.
    • Stain with hematoxylin and eosin, examine under light microscope for structural abnormalities.

Safety and Toxicology Assessment Protocols

Non-Target Organism Toxicity Screening

Objective: To evaluate the selectivity of this compound-IGR combinations against non-target species, particularly beneficial insects and mammalian systems.

Materials and Test Systems:

  • Non-target insects: Adult honeybees (Apis mellifera), predatory mites (Phytoseiulus persimilis), parasitic wasps (Hyposoter didymator)
  • Mammalian cell lines: Canine keratinocytes (MDCK), hepatocytes
  • Test compounds: this compound, IGRs, and combinations at anticipated environmental concentrations

Procedure:

  • Acute toxicity to beneficial insects:
    • Apply test compounds via topical application or residual contact according to OECD guidelines.
    • Monitor mortality at 24, 48, and 72h post-treatment.
    • Note sublethal effects on behavior, reproduction, and foraging activity.
  • Cellular toxicity assessment:
    • Expose mammalian cell lines to serial dilutions of test compounds for 24h.
    • Assess cell viability using MTT assay, membrane integrity via LDH release, and apoptotic markers.
    • Calculate selectivity index (SI = mammalian LC₅₀ / insect LC₅₀).
  • Environmental persistence studies:
    • Apply compounds to representative substrates (soil, fur, indoor surfaces).
    • Monitor degradation under different environmental conditions (UV exposure, temperature, humidity).
    • Analyze residues using HPLC-MS/MS at predetermined intervals.

Research indicates that IGRs generally exhibit favorable safety profiles toward vertebrates, with methoxyfenozide and tebufenozide demonstrating particularly low toxicity to beneficial hymenopteran parasitoids [5]. However, certain IGRs such as pyriproxyfen and diflubenzuron showed significantly higher toxicity to non-target species, highlighting the importance of selective IGR choice in combination therapies [5].

Pharmacokinetic and Formulation Compatibility Studies

Objective: To characterize the absorption, distribution, and elimination kinetics of this compound-IGR combinations and assess formulation stability.

Materials and Equipment:

  • Radiolabeled compounds: ¹⁴C-pyriprole, ¹⁴C-IGRs for tracking studies
  • Analytical equipment: HPLC with UV/fluorescence detection, LC-MS/MS system, scintillation counter
  • Formulation components: Solvents, emulsifiers, stabilizers, antioxidants

Procedure:

  • In vitro penetration studies:
    • Use canine skin explants in Franz diffusion cells.
    • Apply formulation containing radiolabeled compounds.
    • Sample receptor fluid at predetermined intervals over 72h.
    • Quantify transdermal flux, retention in different skin layers.
  • In vivo pharmacokinetics:
    • Administer therapeutic doses to dogs (n=6 per group).
    • Collect blood samples at serial time points (1h to 56 days).
    • Process samples using validated extraction and analysis methods.
    • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½).
  • Formulation stability testing:
    • Store formulations under accelerated conditions (40°C, 75% RH).
    • Sample at 0, 1, 3, and 6 months.
    • Assess physical stability (phase separation, precipitation) and chemical stability (compound degradation).

Table 3: Analytical Parameters for Simultaneous Quantification of this compound and IGRs

Compound HPLC Column Mobile Phase Retention Time (min) Detection Method LOQ (ng/mL)
This compound C18, 150×4.6mm Acetonitrile:Water (70:30) 8.7 UV 290nm 1.0
Pyriproxyfen C18, 150×4.6mm Acetonitrile:Water (80:20) 6.2 UV 254nm 0.5
Lufenuron C18, 150×4.6mm Methanol:Water (85:15) 9.3 UV 210nm 0.8
Methoxyfenozide C18, 150×4.6mm Acetonitrile:Water (65:35) 7.1 UV 250nm 0.3

References

Pyriprole treatment regimen for flea control in dogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyriprole

This compound is a phenylpyrazole insecticide and acaricide used in veterinary medicine for controlling external parasites on dogs, such as fleas and ticks [1] [2]. It is chemically analogous to fipronil and acts as a non-systemic, contact parasiticide [1] [3]. It is marketed under the brand name Prac-tic as a topical spot-on solution [1] [2].

Mechanism of Action

This compound exerts its insecticidal and acaricidal effects by targeting the nervous system of parasites [4]. The compound is a GABA-gated chloride channel inhibitor [1]. It binds to GABA-A receptors in the nerve cells of fleas and ticks, blocking the passage of chloride ions [1] [4]. This inhibition disrupts normal nervous function, leading to uncontrolled neuronal excitation, hyperstimulation, and death of the parasite [1] [4]. Its higher binding affinity for invertebrate GABA receptors compared to those in vertebrates accounts for its selective toxicity [4].

The diagram below illustrates this signaling pathway.

G compound This compound binding Binds to compound->binding receptor GABA-A Receptor (Chloride Channel) inhibition Channel Blockage receptor->inhibition binding->receptor effect Disrupted Cl⁻ Flow inhibition->effect outcome Nervous Hyperexcitation effect->outcome death Parasite Death outcome->death

Efficacy and Quantitative Data

This compound demonstrates high efficacy against adult cat fleas (Ctenocephalides felis) and several tick species. A single topical application provides rapid and long-lasting control.

Efficacy Against Fleas
  • Speed of Kill: Interrupts established flea infestations rapidly; begins killing fleas within 1-2 days post-application [5] [2].
  • Residual Effect: Provides a minimum of 4 weeks protection against reinfestation [5] [2].
  • Efficacy on Day 30: Maintains high efficacy one month after a single application [5].
  • Effect on Flea Lifecycle: Kills adult fleas before egg laying for at least 30 days, disrupting the flea lifecycle [5]. Residual effect on skin debris from treated dogs reduces larval development for up to 2 weeks post-application [5].
Efficacy Against Ticks

The table below summarizes cumulative efficacy over 30 days for common tick species [6].

Tick Species Cumulative Efficacy (30 Days)
Ixodes ricinus 100%
Rhipicephalus sanguineus 100%
Dermacentor reticulatus 98.9%

Detailed Experimental Protocols

The following protocols are synthesized from published, controlled studies evaluating this compound efficacy [5] [6].

Protocol 1: Efficacy Against Cat Fleas (Ctenocephalides felis)

1. Objective: To evaluate the speed of kill and residual efficacy of a single topical application of 12.5% this compound against adult cat fleas on dogs. 2. Animals: Use healthy adult dogs (e.g., Beagles) of both sexes, infested with a known number of adult fleas. 3. Treatment: - Test Group: Topically apply this compound spot-on solution at a minimum dose of 12.5 mg/kg to the skin between the shoulder blades. - Control Group: Leave untreated or treat with a placebo solution. 4. Infestation and Assessment: - Infect all dogs with approximately 100 unfed adult cat fleas at predetermined intervals pre- and post-treatment. - Count live fleas on each dog at specific timepoints after infestation. - Calculate percent efficacy at each timepoint using Abbott's formula: ((C - T)/C) * 100, where C is the mean number of live fleas on control dogs and T is the mean number on treated dogs. 5. Data Collection: Conduct flea counts at 48 hours post-infestation on days 7, 14, 21, 28, and 30 post-treatment to assess residual efficacy [5].

The workflow for this protocol is outlined below.

G a 1. Animal Preparation (Healthy dogs) b 2. Treatment Application (this compound 12.5 mg/kg spot-on) a->b c 3. Experimental Infestation (~100 adult fleas per dog) b->c d 4. Flea Count & Assessment (48 hours post-infestation) c->d e 5. Data Analysis (Calculate % efficacy) d->e

Protocol 2: Efficacy Against Ticks

1. Objective: To determine the efficacy of a single topical application of 12.5% this compound against various tick species on dogs over 30 days. 2. Animals: Use healthy adult dogs (e.g., Beagles or mixed breeds) of both sexes. 3. Treatment: - Test Group: Apply this compound spot-on topically at ≥12.5 mg/kg. - Control Group: Leave untreated or treat with a placebo. 4. Infestation and Assessment: - Infect each dog with 50 unfed adult ticks of a specific species before treatment and at multiple timepoints after treatment. - Count attached and unattached surviving ticks 48 hours after each infestation. - Calculate efficacy for each timepoint and cumulative efficacy for the entire 30-day period. 5. Data Collection: Perform infestations and tick counts at intervals such as days 7, 14, 21, 28, and 30 post-treatment [6].

Safety and Toxicology

This compound is generally well-tolerated by dogs at the therapeutic dose, but overdosing can cause adverse effects, primarily related to the central nervous system [6] [4].

  • Toxicity Profile:
    • Acute Oral LD₅₀ (rat): >300 mg/kg [4] [2].
    • Acute Dermal LD₅₀ (rat): >2000 mg/kg [4] [2].
  • Observed Adverse Effects in Dogs:
    • At 3x the therapeutic dose: Transient uncoordinated movements and unsteadiness [4].
    • At 5x the therapeutic dose: Symptoms including ataxia, trembling, panting, and convulsions, which were transient [4].
    • At 10x the therapeutic dose: Muscular contractions, seizures, unsteady gait, difficult breathing, and vomiting [4].
  • Common Side Effects: Transient local skin reactions at the application site, such as itching and hair loss; hypersalivation if the site is licked [4].
  • Antidote and Treatment: No specific antidote exists. Treatment involves preventing further exposure and implementing supportive care, including dermal rinsing, gastric lavage, and administration of activated charcoal after accidental ingestion [4].

Environmental Considerations

This compound presents specific environmental risks that require careful management.

  • Aquatic Toxicity: It is highly toxic to aquatic invertebrates [4]. Proper disposal of empty vials and unused product is critical to avoid water contamination.
  • Persistence: The compound is lipophilic and not susceptible to photodegradation, leading to persistence in the environment [4] [2]. When used correctly on dogs, significant environmental pollution is unlikely [4].

Conclusion

This compound is a valuable ectoparasiticide for dogs, offering rapid and sustained control of fleas and ticks through a well-defined GABA-mediated mechanism. Its favorable safety profile at therapeutic doses is complemented by clear protocols for evaluating efficacy in research settings. Researchers should adhere to appropriate dosing and safety guidelines to minimize risks, particularly concerning overdosing and environmental impact.

References

Pyriprole application technique for optimal efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole: Mechanism of Action

This compound is a veterinary medication used for dogs against external parasites like fleas and ticks [1]. It belongs to the phenylpyrazole chemical class and acts as an insecticide and acaricide [1].

Its primary mode of action is through contact, and it is rapidly distributed through a dog's hair coat after topical application. It works by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) in the nervous system of parasites. This inhibition disrupts normal nerve function, leading to uncontrolled hyperactivity of the central nervous system and ultimately death of the flea or tick [1].

The diagram below illustrates this target and effect.

G This compound Mechanism of Action on GABA Receptor cluster_parasite Parasite Nerve Cell GABA GABA (Neurotransmitter) Receptor GABA-gated Chloride Channel (GABAA Receptor) GABA->Receptor Normal Activation Chloride Chloride Ion (Cl⁻) Receptor->Chloride Allows Cl⁻ Inflow Effect Uncontrolled Nervous System Hyperactivity → Paralysis & Death Receptor->Effect This compound This compound This compound->Receptor Blocks Channel

Efficacy Data from a Controlled Study

One controlled laboratory study investigated the efficacy of a single treatment with a 12.5% this compound topical solution against three species of ticks on dogs [2]. The key findings are summarized in the table below.

Tick Species Cumulative Efficacy over 30 Days Study Details

| Ixodes ricinus | 100% [2] | Animals: 8 treated Beagles Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation | | Rhipicephalus sanguineus | 100% [2] | Animals: 8 treated mixed-breed dogs Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation | | Dermacentor reticulatus | 98.9% [2] | Animals: 8 treated Beagles Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation |

The study reported that the product was well tolerated by all animals [2].

References

Proposed Analytical Approach for Pyriprole Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Given the chemical structure of pyriprole (C₁₈H₁₀Cl₂F₅N₅S) and its status as a non-systemic insecticide, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended for sensitive and selective quantification, especially in complex biological or environmental matrices [1] [2].

The table below outlines the key parameters for a potential LC-MS/MS method:

Parameter Proposed System / Condition
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) [1]
Mobile Phase A: 0.1% Formic Acid in Water; B: Methanol or Acetonitrile [1]
Ionization Mode Electrospray Ionization (ESI) in negative mode [1]
Mass Analyzer Triple Quadrupole (MRM mode)
Sample Preparation Solid-Phase Extraction (SPE) or Dispersive SPE for complex matrices [1] [3]

Detailed Protocol for Method Development and Validation

Once a preliminary method is developed, it must be rigorously validated. The following workflow and parameters are based on international guidelines [4] [1].

G Start Start Method Validation Specificity 1. Specificity/ Selectivity Start->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy/ Recovery Linearity->Accuracy Precision 4. Precision Accuracy->Precision Sensitivity 5. Sensitivity (LOD/LOQ) Precision->Sensitivity Robustness 6. Robustness Sensitivity->Robustness Complete Validation Complete Robustness->Complete

Key Validation Parameters

The table below summarizes the typical experiments and acceptance criteria for each validation parameter [4] [1] [5].

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity/Selectivity Analyze blank matrix and spiked samples to confirm no interference at the retention time of this compound. Interference ≤ 20% of LLOQ area for analyte and ≤ 5% for internal standard [1].
Linearity & Range Analyze a minimum of 5-6 standard solutions across the expected concentration range. Correlation coefficient (r²) ≥ 0.990 [1].
Accuracy & Recovery Analyze QC samples at multiple concentrations (low, mid, high) in replicate. Compare measured vs. spiked concentration. Accuracy within ±15% bias; Recovery consistent and reproducible [1].
Precision Intra-day: Replicate analyses within a single run. Inter-day: Analyses over multiple days. Precision (%RSD) ≤15% [1].
Sensitivity (LOD/LOQ) Determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with specified precision and accuracy. LOD: Signal-to-noise ≥ 3. LOQ: Signal-to-noise ≥ 10, with precision and accuracy ≤20% [3].
Robustness Deliberately introduce small changes in method parameters (e.g., mobile phase pH, column temperature, flow rate). The method should remain unaffected by small, deliberate variations [4].

Critical Considerations for this compound Analysis

  • Sample Preparation is Crucial: For complex matrices like plasma, tissue homogenates, or environmental samples, a clean-up step like Solid-Phase Extraction (SPE) is essential to reduce matrix effects and improve method sensitivity [1]. For food or plant materials, approaches like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be appropriate [3].
  • Monitor for Matrix Effects: In LC-MS/MS, co-eluting compounds can suppress or enhance the analyte's signal. This should be investigated during method development by comparing the analyte response in pure solution to the response in a post-extraction spiked matrix [1].
  • Stability Studies: The stability of this compound in the stock solution and in the biological matrix under various storage and handling conditions (e.g., benchtop, freeze-thaw cycles) must be assessed to ensure the reliability of the results [1].

References

Efficacy and Shampoo Compatibility of Pyriprole Spot-On Solution

Author: Smolecule Technical Support Team. Date: February 2026

Experimental data from controlled studies on dogs demonstrate that a single application of a 12.5% pyriprole spot-on solution provides rapid and persistent efficacy against ticks and fleas. Its efficacy is not adversely affected by shampooing or washing after application [1].

The table below summarizes quantitative efficacy data from induced-infestation studies, assessed 48 hours after challenge.

Table 1: Efficacy of a 12.5% this compound Topical Solution against Ticks and Fleas on Dogs

Parasite Species Study Duration Efficacy Range Impact of Shampooing/Washing
Brown Dog Tick (Rhipicephalus sanguineus) 30 days 100% to 99.3% [1] No reduction in efficacy after shampooing 2 days post-treatment and weekly washings [1].
Brown Dog Tick (Rhipicephalus sanguineus) 30 days 100% to 96.8% [1] No negative impact from a single wash 8 hours post-treatment or a single shampoo 24 hours post-treatment [1].
Cat Flea (Ctenocephalides felis) 30 days 100% at all time points [1] Weekly washings did not diminish efficacy [1].
Cat Flea (Ctenocephalides felis) 35 days (5 weeks) 100% to 99.8% [1] Shampooing 24 hours after treatment did not reduce efficacy [1].

Additional research supports that treatment with this compound can interrupt established adult flea infestations, while monthly application prevents reinfestation [2].

Detailed Experimental Protocols

For researchers aiming to replicate or validate these studies, the following outlines the core methodologies employed in the cited research.

Protocol 1: General Efficacy and Persistence Study for Ectoparasiticides

This protocol is adapted from methods used in multiple this compound studies [1] and is standard for evaluating topical parasiticides.

  • 1. Animal Model and Allocation

    • Subjects: Use healthy beagle dogs of appropriate age and weight.
    • Housing: House animals individually under controlled conditions.
    • Allocation: Randomly allocate dogs to either a treated group or an untreated control group. Ensure groups are balanced by weight and gender.
  • 2. Treatment Administration

    • Test Article: Apply this compound 12.5% spot-on solution according to manufacturer's instructions.
    • Dosage: Dose according to animal weight, typically applied to a single spot on the skin between the shoulder blades.
    • Control: Leave control animals untreated.
  • 3. Parasite Infestation and Assessment

    • Infestation: Induce infestations with a standard number of relevant parasite stages (e.g., adult ticks or fleas) prior to treatment (to establish baseline) and at regular intervals post-treatment (e.g., weekly for one month).
    • Counting and Removal: Visually count and remove parasites from each animal at defined post-infestation intervals (e.g., 48 hours). For ticks, count and collect engorged females.
    • Efficacy Calculation: Calculate percent efficacy at each time point using standard Abbott's formula or equivalent, comparing arithmetic means of live parasite counts on treated versus control animals.

Protocol 2: Evaluating the Impact of Shampooing on Product Persistence

This protocol tests the robustness of the formulation under realistic conditions [1].

  • 1. Pre-Treatment: Follow steps 1 and 2 of Protocol 1.
  • 2. Washing/Shampooing Procedure:
    • Timing: Perform the washing procedure at specified times after spot-on application (e.g., 8 hours, 24 hours, or 2 days post-treatment).
    • Method: Wet the dog's entire body with lukewarm tap water. Apply a standard, non-medicating dog shampoo (amount as per label), lather over the entire body for a standardized duration (e.g., 5-10 minutes), then rinse thoroughly.
  • 3. Post-Wash Assessment: After the washing procedure, continue with the parasite infestation and assessment schedule as outlined in Protocol 1. Compare efficacy results against a treated-but-not-washed control group to determine any impact.

The experimental workflow for these protocols is summarized in the diagram below.

This compound Efficacy Study Workflow Start Study Start Allocation Animal Allocation & Baseline Infestation Start->Allocation Treatment Apply this compound Spot-On Solution Allocation->Treatment ShampooGroup Shampooing Sub-Study Treatment->ShampooGroup For selected groups Challenge Regular Parasite Re-infestation Treatment->Challenge For all groups ShampooProc Standardized Shampoo Procedure ShampooGroup->ShampooProc ShampooProc->Challenge Assessment Parasite Count & Efficacy Calculation Challenge->Assessment Assessment->Challenge Repeat at intervals Analysis Data Analysis & Reporting Assessment->Analysis End Study End Analysis->End

Application Notes for Researchers

  • Formulation Consideration: this compound is a spot-on, not a shampoo. Its efficacy and shampoo compatibility are properties of this specific formulation, which is designed for sustained release and dermal depot formation [1].
  • Shampooing as a Variable: When designing studies, the type of shampoo, volume used, duration of contact, and water temperature should be standardized to ensure reproducible results.
  • Animal Welfare and Compliance: The cited studies reported that the this compound spot-on was well tolerated by the dogs, with no incompatibility reactions observed [1]. All animal studies must adhere to relevant ethical guidelines and Good Clinical Practice (GCP) standards [3].

Pathways and Compound Class

This compound belongs to the phenylpyrazole class of insecticides, which act by non-competitively blocking glutamate-activated chloride channels (GluCls) in the nervous system of invertebrates [2]. This mechanism leads to neuronal hyperexcitation and death of the parasite. The specific signaling pathway disruption is illustrated below.

This compound Mechanism of Action This compound This compound GluCl Glutamate Receptor (Chloride Channel) This compound->GluCl Binds to ChannelBlock Channel Blockage GluCl->ChannelBlock Influx Inhibited Chloride Ion Influx ChannelBlock->Influx Hyperex Neuronal Hyperexcitation Influx->Hyperex Death Paralysis & Death of Parasite Hyperex->Death

References

Pyriprole efficacy reduction causes and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole Troubleshooting Guide

Potential Cause Description & Evidence Investigative Approach
Incorrect Application Topical spot-on efficacy depends on proper skin application. This compound spreads through the skin via sebaceous glands [1]. Review application technique: apply directly to skin, part coat, avoid bathing around treatment [1].
Insufficient Dosage Efficacy is dose-dependent. Approved doses for dogs are 12.5 to 30.6 mg/kg [1]. Confirm the calculated dose matches the animal's weight and the product's concentration [1].
Pharmacokinetic Factors Lipophilic compound; slow release from skin sebaceous glands provides long residual activity [1]. Assess if reinfestation is mistaken for failure; full efficacy may take 1-2 days [1].
Emerging Resistance No confirmed resistance reports [1]. Phenylpyrazoles (fipronil) have seen resistance concerns. Conduct bioassays: compare parasite survival in this compound-treated vs. control groups [2] [3].

Frequently Asked Questions (FAQs)

Mechanism of Action

Q: What is this compound's specific molecular target? A: this compound is a phenylpyrazole that acts as a non-systemic, contact insecticide and acaricide. Its primary mechanism of action is the antagonism of the GABA-gated chloride channels (GABAA receptors) in the nervous system of invertebrates. This inhibition leads to neuronal hyperexcitation, paralysis, and death of the parasite [4] [1].

Efficacy and Spectrum

Q: Against which parasites is this compound proven effective? A: Controlled studies have demonstrated high efficacy against:

  • Fleas: Ctenocephalides felis (cat flea) [2].
  • Ticks: Ixodes ricinus, Dermacentor reticulatus, Rhipicephalus sanguineus, Ixodes scapularis, Amblyomma americanum, and Dermacentor variabilis [3].
  • Mites: Psoroptes ovis and Leporacarus gibbus in rabbits [5].

Q: What is the established speed of kill and duration of protection? A: Evidence indicates:

  • It controls existing flea and tick infestations within 1 to 2 days [1].
  • A single application provides protection against reinfestation for a minimum of four weeks [2] [3].

Experimental Protocols for Efficacy Evaluation

For researchers needing to validate efficacy or investigate resistance, here are standard experimental methodologies derived from the literature.

Protocol for In Vivo Efficacy Evaluation in Dogs

This design is based on controlled laboratory infestations described in the search results [2] [3].

Start Start: Animal Allocation Treat Treat: Apply this compound or Placebo Start->Treat Health Monitor Animal Health Treat->Health Infest Induce Parasite Infestation Infest->Infest  Pre-treatment & multiple post-treatment time points Count Count and Record Live Parasites Infest->Count Analyze Analyze Efficacy Count->Analyze Health->Infest

Key Methodological Details:

  • Animals: Use dogs of specified breeds (e.g., Beagles) with group sizes of 8 or more [3].
  • Infestation: Infest each dog with a known number of parasites (e.g., 50 unfed adult ticks) at time points before treatment and at regular intervals after treatment [3].
  • Assessment: Count and remove live attached and unattached ticks 48 hours after each infestation [3].
  • Efficacy Calculation: Calculate percent efficacy at each time point using standard formulas comparing mean live parasite counts in treated vs. control groups [3].
Protocol for In Vitro Bioassay (e.g., for Resistance Screening)

While not detailed in the results for this compound specifically, this workflow is a standard approach for contact insecticides.

A Parasite Collection (Field vs. Lab Strains) B Prepare Test Surfaces (Impregnated with this compound) A->B C Expose Parasites B->C D Monitor for Mortality/ Knock-down Effects C->D E Statistical Analysis (LC50, Resistance Ratio) D->E

Key Methodological Details:

  • Parasite Strains: Include a known susceptible laboratory strain as a baseline control.
  • Test Substance: Prepare this compound in a suitable solvent and apply to filter paper or similar substrate.
  • Exposure: Place a specific number of parasites on the treated surface for a defined period.
  • Data Collection: Record mortality at regular intervals. Calculate lethal concentrations (LC50) and compare between field-collected and lab strains to determine resistance ratios.

Key Takeaways for Researchers

  • No Confirmed Resistance: As of the latest available information, there are no documented cases of parasite resistance to this compound [1].
  • Focus on Methodical Troubleshooting: Suspected efficacy issues are most likely due to application error, incorrect dosing, or environmental factors leading to rapid reinfestation.
  • Utilize Established Protocols: The in vivo and in vitro protocols provide a framework for systematically validating product performance and screening for the earliest signs of resistance development.

References

Pyriprole resistance management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole Resistance: Key Mechanisms

The table below summarizes the primary mechanism and type of resistance identified for this compound.

Resistance Mechanism Target Site Genetic Basis Resistance Type
Target-site insensitivity GABA-gated chloride channel (Rdl subunit) Point mutations in the Rdl gene, particularly at position A301 (replacements with Gly or Ser) [1] Cross-resistance between cyclodiene (e.g., dieldrin) and phenylpyrazole (e.g., this compound, fipronil) insecticides [1]

Experimental Protocols for Resistance Detection

Bioassay for Phenotypic Resistance Detection

This method determines if a pest population has increased tolerance to this compound.

  • Insect Collection: Collect field specimens and maintain them under standard laboratory conditions.
  • Preparation of Insecticide Dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., acetone) to create a range of concentrations.
  • Application: Apply measured doses of the insecticide to the insects (e.g., via topical application, tarsal contact, or feeding assay). Include a control group treated with solvent only.
  • Incubation and Monitoring: Place treated insects in appropriate containers, provide food/water, and monitor mortality at regular intervals (e.g., 24, 48, 72 hours).
  • Data Analysis: Calculate mortality rates and use statistical analysis (e.g., probit analysis) to determine the lethal concentration (LC₅₀) or dose (LD₅₀) for the population.
  • Resistance Ratio Calculation: Compare the LC₅₀/LD₅₀ of the field population with that of a known susceptible laboratory strain. A significantly higher value indicates resistance.
Genotyping for Rdl Resistance Alleles

This protocol identifies the presence of known resistance-conferring mutations in individual insects.

  • DNA Extraction: Isolate genomic DNA from single insects (or tissue samples) using a standard DNA extraction kit.
  • PCR Amplification: Design primers to amplify a region of the Rdl gene encompassing known mutation sites (e.g., A301). Perform PCR.
  • Mutation Detection:
    • Method 1: Sequencing: Purify the PCR product and perform Sanger sequencing. Analyze the chromatograms to identify single nucleotide polymorphisms (SNPs).
    • Method 2: PCR-RFLP: If the mutation creates or disrupts a restriction enzyme site, digest the purified PCR product with the appropriate enzyme. Analyze the fragment sizes on an agarose gel to distinguish between susceptible and resistant alleles.
  • Data Interpretation: Correlate the genotype (e.g., homozygous susceptible, heterozygous, homozygous resistant) with bioassay results from the same population to validate the role of the mutation.

Resistance Management Strategies

The core principle is to use multiple, complementary tactics to reduce selection pressure for resistant genes.

  • Use Mixtures and Rotations: Rotate this compound with insecticides from different, unrelated chemical classes that have distinct modes of action. This prevents a population resistant to one insecticide from being selectively favored [2].
  • Avoid Over-reliance: Do not rely exclusively on single-site chemistries like this compound. Integrating control methods that do not involve chemical insecticides is crucial [2].
  • Integrate with Other Practices: Combine chemical control with other agronomic or pest management practices to create a robust, multi-faceted program [2].

Visualizing Resistance and Detection

The diagram below illustrates the core concepts of target-site resistance to this compound and the relationship between the insect's genotype and its observed phenotype in a bioassay.

pyriprole_resistance RdlGene Rdl Gene Mutation (A301G/S) AlteredTarget Altered GABA Receptor (Target-Site Insensitivity) RdlGene->AlteredTarget PyriproleBinding Reduced this compound Binding AlteredTarget->PyriproleBinding Survival Insect Survival (Resistance Phenotype) PyriproleBinding->Survival

This compound Resistance Mechanism

The workflow below outlines the key steps for confirming and characterizing resistance in a field population, from initial observation to implementation of a new management strategy.

resistance_detection_workflow Start Suspected Field Failure Bioassay Phenotypic Bioassay (Determine LC₅₀) Start->Bioassay Genotyping Molecular Genotyping (Sequence Rdl gene) Bioassay->Genotyping Confirm Confirm Resistance (Correlate genotype & phenotype) Genotyping->Confirm Manage Implement Updated Resistance Management Plan Confirm->Manage

Resistance Detection Workflow

Key Considerations for Researchers

  • Cross-Resistance Potential: Be aware that a population with the Rdl mutation may already be resistant to other cyclodiene or phenylpyrazole insecticides before this compound is even used [1].
  • Validate In Vivo: When investigating new or predicted resistance mutations, testing their functional impact in a whole organism (in vivo) is crucial to confirm their role in resistance [1].
  • Holistic Strategy: Effective resistance management is an ongoing process of stewardship to protect the long-term efficacy of pest control tools [2].

References

Pyriprole application failure troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole Foundation: Properties & Mechanism

For researchers, understanding the core characteristics of this compound is the first step in troubleshooting. The table below consolidates key identification and physical data [1] [2].

Property Description
IUPAC Name 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((difluoromethyl)thio)-5-((pyridin-2-ylmethyl)amino)-1H-pyrazole-3-carbonitrile [1]
Chemical Formula C₁₈H₁₀Cl₂F₅N₅S [1] [2]
Molar Mass 494.27 g·mol⁻¹ [1] [2]
Veterinary Use Spot-on treatment for external parasites (fleas, ticks) on dogs [2]
Mode of Action GABA-gated chloride channel antagonist (GABAA receptor inhibitor); causes uncontrolled nervous system activity in parasites [1] [2]
Physical State Pale yellow liquid [1]

Proposed Workflow for Deconstructing Failures

Without existing protocols, you can build your troubleshooting guides by systematically deconstructing the drug's application pathway. The diagram below maps this investigative process.

G Proposed Troubleshooting Workflow for this compound Start Reported Efficacy Failure A Confirm Compound Integrity (Stability & Purity) Start->A B Verify Formulation & Application (Concentration, Volume, Skin Contact) A->B Integrity Confirmed End Identify Root Cause A->End Degradation Detected C Evaluate Biological System (Host Species, Parasite Resistance) B->C Application Correct B->End Incorrect Application D Assess Experimental Parameters (Environment, Re-infestation Risk) C->D No Host/Rexistance Issues C->End Species Mismatch or Resistance D->End Environmental Factors

Finding Missing Troubleshooting Information

The specific data for a ready-made technical support center appears to be a gap in the publicly available literature. Here is how you can proceed to gather this critical information:

  • Contact Manufacturers Directly: The most direct source for application protocols, known failure modes, and stability data is the manufacturer. Example entities mentioned in the search results include Novartis Animal Health and Elanco GmbH [1].
  • Investigate Regulatory Submissions: Detailed study reports and data on efficacy and safety, which can provide clues for troubleshooting, are often found in regulatory documents. You can search the European Medicines Agency (EMA) website for the "Prac-tic" EPAR (European Public Assessment Report) [2].
  • Consult Specialized Databases: For investigating resistance, which is a common cause of application failure, look for dedicated parasitology or veterinary pharmacovigilance databases that track field reports of pesticide resistance.

References

Pyriprole stability issues in storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the known physical and chemical properties of pyriprole relevant to its storage and handling [1] [2].

Property Value / Description Relevance to Storage & Handling
Chemical Formula C₁₈H₁₀Cl₂F₅N₅S [1] -
Molecular Mass 494.27 g/mol [1] -
Physical State Pale yellow liquid [1] A visual indicator; changes may suggest degradation.
Recommended Storage -20°C [2] Critical for maintaining long-term stability.
Stability Stable under recommended storage conditions [2]. Confirms stability when stored properly.
Incompatible Materials Oxidizing agents, Reducing agents, Water [2] Guides safe handling and prevents destabilizing interactions.

Handling and Safety Considerations

For safe laboratory handling, follow these guidelines based on the available safety data [2]:

  • Personal Protective Equipment (PPE): Wear a lab coat, protective gloves, safety glasses, and a face shield.
  • Engineering Controls: Handle in a well-ventilated area and avoid breathing in vapors or mists.
  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Opened containers must be carefully resealed.
  • Spill Management: Soak up spills with an inert absorbent material and dispose of as hazardous waste. Prevent the substance from entering drains.

Frequently Asked Questions

  • What are the key stability issues to be aware of? this compound is stable when stored correctly, but it is incompatible with oxidizing agents, reducing agents, and water. Exposure to these could lead to decomposition or hazardous reactions [2].

  • What is the recommended storage condition? this compound should be stored at -20°C [2]. Containers must be kept tightly closed to prevent exposure to air and moisture.

  • What is the appearance of this compound, and what does it indicate? It is described as a pale yellow liquid [1]. Any significant change in this appearance (e.g., darkening, separation, or solidification) in a properly stored sample may indicate contamination or degradation.

Stability Assessment Workflow

The diagram below outlines a logical approach to assess this compound stability in a laboratory setting, based on general principles and the specific information available.

Start Start Stability Assessment Inspect Visual Inspection (Check for color change, precipitation, etc.) Start->Inspect StoreCorrectly Sample Stored at -20°C in sealed container? Inspect->StoreCorrectly CheckIncompat Check for Exposure to Incompatible Materials (Oxidizers, Reducers, Water) StoreCorrectly->CheckIncompat No Analyze Proceed with Chemical Analysis (e.g., HPLC) StoreCorrectly->Analyze Yes CheckIncompat->Analyze No Unstable Unstable/Decomposed Do Not Use CheckIncompat->Unstable Yes Stable Stable Sample Suitable for Use Analyze->Stable Meets Purity Spec Analyze->Unstable Fails Purity Spec

Guidance for Experimental Use

  • Solution Handling: One supplier offers this compound as a solution in acetonitrile (100 µg/ml) [2]. Note that the stability of this prepared solution may differ from the pure substance and should be validated.
  • Data Gaps: Published data on key parameters like melting point, boiling point, aqueous solubility, and photodegradation half-life were not available in the search results [1]. These are critical for a full stability profile.

References

Pyriprole synergistic combinations with other insecticides

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole Technical Profile

The following table summarizes the key technical information available for this compound, which can serve as a foundation for further experimental design.

Property/Category Details
IUPAC Name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)sulfanyl]-5-[(pyridin-2-ylmethyl)amino]-1H-pyrazole-3-carbonitrile [1] [2]
Chemical Formula C₁₈H₁₀Cl₂F₅N₅S [1] [3]
Molecular Mass 494.27 g/mol [1]
Chemical Class Phenylpyrazole [1] [4]
Primary Mode of Action GABA-gated chloride channel antagonist (GABAA receptor inhibitor) [1] [5]
Primary Use Non-systemic ectoparasiticide for dogs (insecticide & acaricide) [1] [4]
Application Form Topical spot-on solution (e.g., brand name Prac-tic) [1] [4]
Efficacy Against Fleas (Ctenocephalides felis) and ticks (e.g., Rhipicephalus sanguineus, Ixodes ricinus, Dermacentor variabilis) [4]
Dosing in Dogs 12.5 mg/kg to 30.6 mg/kg, depending on animal weight [4]
Acute Oral LD₅₀ (Rat) >300 mg/kg [4]
Acute Dermal LD₅₀ (Rat) >2000 mg/kg [4]

Mechanism of Action

This compound is a broad-spectrum insecticide and acaricide that acts on the nervous system of target parasites. Its primary mechanism involves blocking the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor [4] [5].

  • Target: GABA-gated chloride channels [1] [5].
  • Action: this compound binds to these channels, inhibiting the flow of chloride ions into the nerve cells [5].
  • Effect: This disruption prevents the calming of the nervous system, leading to neuronal hyperexcitation, uncontrolled nervous activity, paralysis, and ultimately death of the parasite [1].

The following diagram illustrates this signaling pathway and the site of action for this compound:

G GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel GABA->Receptor Binds to Chloride Chloride Ion (Cl⁻) Flow Receptor->Chloride Allows Block Channel Blockade Receptor->Block Resulting in Inhibition Normal Nerve Signal Inhibition Chloride->Inhibition Causes This compound This compound This compound->Receptor Antagonizes Overexcitation Neuronal Hyperexcitation Block->Overexcitation Leads to Death Paralysis & Death Overexcitation->Death

Guidance for Synergy Research

While specific synergistic data for this compound is not available in the search results, you can explore this area based on established insecticide combination principles.

  • Investigate Complementary Modes of Action: A common strategy for synergy is to combine active ingredients with different target sites to reduce the potential for resistance and enhance efficacy [6]. For instance, phenylpyrazoles like this compound affect GABA receptors, so you could investigate combinations with compounds from other classes, such as:

    • Sodium Channel Modulators (e.g., Pyrethroids, Oxadiazines) [6]
    • Nicotinic Acetylcholine Receptor (nAChR) Agonists (e.g., Neonicotinoids)
    • Inhibitors of Acetylcholinesterase
  • Consult Combination Examples: The MSD Vet Manual notes that fipronil (a closely related phenylpyrazole) is often formulated in combination with methoprene (an insect growth regulator) in commercial products for enhanced control of immature flea stages [5]. This demonstrates a validated synergistic approach within the same chemical class.

Suggested Experimental Workflow

For researchers designing experiments to investigate this compound synergies, the following workflow provides a structured approach:

G Step1 1. Select Candidate Partners (e.g., different MoA classes) Step2 2. Conduct In-Vitro Assays (e.g., GABA receptor binding studies) Step1->Step2 Step3 3. Perform Tiered Bioassays (Contact, feeding, residual toxicity) Step2->Step3 Step4 4. Analyze Data (e.g., calculate synergy ratios) Step3->Step4 Step5 5. Develop Formulation (Lab-scale spot-on, stability tests) Step4->Step5 Step6 6. Validate In Vivo (Controlled studies on target species) Step5->Step6

FAQs for Technical Support

Q1: What is the chemical relationship between this compound and fipronil? this compound is a second-generation phenylpyrazole insecticide and is considered an analog of fipronil [1] [5]. They share a similar core structure and primary mode of action as GABA-gated chloride channel blockers.

Q2: Is this compound approved for use in cats? No. Based on the available data, this compound is approved for use in dogs but not in cats [1] [4].

Q3: Why is there a lack of data on this compound synergies? this compound has a relatively specialized and limited use profile, being developed primarily as a veterinary ectoparasiticide for dogs rather than for broad agricultural use [4]. This may explain the narrower public research scope compared to more widely used insecticides.

References

Pyriprole Efficacy After Shampooing: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q: Does shampooing or water exposure impact the parasiticidal efficacy of a pyriprole 12.5% topical solution in dogs?

A: No. Controlled laboratory studies demonstrate that a single topical treatment with a 12.5% this compound spot-on formulation maintains high efficacy against repeated infestations of the brown dog tick (Rhipicephalus sanguineus) and the cat flea (Ctenocephalides felis) for at least 30 days, even after repeated shampooing and washing [1].

The table below summarizes the quantitative efficacy findings from key experimental studies.

Table 1: Efficacy of this compound 12.5% Topical Solution After Shampooing/Washing

Parasite Washing Protocol Post-Treatment Assessment Period Efficacy Range Citation
Brown Dog Tick (R. sanguineus) Shampooing 2 days post-treatment; weekly washings 30 days 99.3% to 100% [1]
Brown Dog Tick (R. sanguineus) Single wash 8h post-treatment; single shampoo 24h post-treatment 30 days 96.8% to 100% [1]
Cat Flea (C. felis) Weekly washings 30 days 100% [1]
Cat Flea (C. felis) Shampooing 24 hours post-treatment 5 weeks 99.8% to 100% [1]

Q: What is the scientific basis for this compound's sustained efficacy despite shampooing?

A: The persistence is attributed to this compound's physicochemical properties and pharmacokinetic profile.

  • High Lipophilicity: this compound is a highly lipophilic compound. When applied topically, it rapidly spreads over the skin surface and redistributes into the sebaceous glands [2].
  • Sebaceous Gland Reservoir: The substance is stored in these glands and is continuously released onto the skin and hair coat over time, a process known as transepidermal diffusion [2].
  • Replenishment After Washing: This constant release from the dermal reservoirs allows the formulation to effectively "replenish" itself on the coat surface even after shampooing, maintaining a parasiticidal presence [2].

The following diagram illustrates this reservoir effect and the experimental workflow used to validate it.

G cluster_workflow Experimental Validation Workflow cluster_mechanism Key Mechanism: Reservoir Effect A Apply this compound 12.5% Spot-On B Lipophilic Compound Redistributes A->B C Storage in Sebaceous Glands B->C D Controlled Release onto Skin & Hair C->D E Shampooing/Washing Challenge D->E Release Transepidermal Diffusion D->Release Enables F Efficacy Assessment (Re-infestation & Count) E->F Storage Sebaceous Gland Reservoir Storage->Release Replenish Replenishes Active on Coat Surface Release->Replenish

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the cited studies.

Protocol 1: Efficacy Against Ticks with Repeated Shampooing [1]

  • Objective: To evaluate the efficacy of a single this compound treatment against induced infestations of R. sanguineus and its persistence after repeated washing and shampooing.
  • Animals: 32 beagle dogs.
  • Treatment: Dogs were treated once with a 12.5% this compound spot-on formulation.
  • Challenge: Ticks were re-infested on the animals at various time points over the 30 days following treatment.
  • Washing Protocol: Dogs were shampooed once 2 days after the initial treatment, followed by weekly washings.
  • Efficacy Assessment: Live ticks were counted 48 hours after each re-infestation. Efficacy was calculated by comparing mean tick counts on treated animals versus untreated controls.
  • Results: Efficacy ranged from 99.3% to 100% throughout the 30-day period, demonstrating that the shampooing regimen did not diminish efficacy.

Protocol 2: Efficacy Against Fleas with Post-Treatment Shampooing [1]

  • Objective: To determine the impact of an early shampooing event on the efficacy against C. felis.
  • Animals: 24 beagle dogs.
  • Treatment: Dogs were treated once with a 12.5% this compound spot-on formulation.
  • Washing Protocol: Dogs were shampooed a single time 24 hours after the this compound application.
  • Challenge & Assessment: Fleas were re-infested at various time points over 5 weeks, and live fleas were counted 48 hours later.
  • Results: Efficacy remained exceptionally high, ranging from 99.8% to 100% over the 5-week assessment period, confirming that even early shampooing does not compromise performance.

Mechanism of Action & Chemical Properties

Understanding the molecular basis of this compound's action provides context for its robust performance.

  • Molecular Target: this compound is a phenylpyrazole derivative that acts as a non-systemic ectoparasiticide. Its primary mode of action is the inhibition of gamma-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) in the nervous system of invertebrates [2] [3].
  • Mechanism: This binding blocks the passage of chloride ions, leading to neuronal hyperexcitation, paralysis, and death of the parasite [2] [3]. It functions through contact activity.
  • Key Chemical Properties: The molecule's structure (C₁₈H₁₀Cl₂F₅N₅S) contributes to its high lipophilicity, which is a critical factor for its distribution and persistence on the skin [4].

G cluster_mode Molecular Mode of Action A This compound Application (Topical Spot-On) B Distributes via Skin Lipids A->B C Binds to GABA-gated Chloride Channels B->C D Channel Blockade C->D E Disrupted CNS Activity (Paralysis & Death) D->E

Troubleshooting for Experimental Design

When designing experiments involving topical parasiticide efficacy:

  • Confirm Shampoo Formulation: While the cited studies do not specify the shampoo type, for your own protocols, it is critical to standardize and report the exact formulation (e.g., neutral soap-based, herbal, medicated) as different detergents and surfactants could potentially interact with the active ingredient [5].
  • Standardize Water Conditions: Control for water hardness, volume, and temperature during washing, as these variables can influence the interaction between the shampoo and the topical solution.
  • Time Washing Challenges: The data shows efficacy is maintained whether shampooing occurs at 8 hours, 24 hours, or 2 days post-application. To stress-test a formulation, consider very early (e.g., 2-6 hours) or frequent washing protocols.

References

Pyriprole & Fipronil: Mode of Action and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information on these insecticides.

Attribute Pyriprole Fipronil
Chemical Class Phenylpyrazole derivative [1] Phenylpyrazole [2] [3] [4]
Primary Mode of Action GABA-gated chloride channel antagonist [1] GABA-gated chloride channel antagonist [2] [3] [4]
Documented Cross-Resistance Not explicitly documented in search results, but highly probable with fipronil resistance. Yes, documented in various insects (e.g., bed bugs, cockroaches, planthoppers) [5] [6] [7].

| Known Resistance Mechanisms | Not specified in available data. | 1. Target-site mutation (A302S/Rdl) [6] [7]. 2. Enhanced metabolic detoxification [6]. |

Experimental Protocols for Assessing Cross-Resistance

For researchers investigating cross-resistance in the lab, here are established methodologies.

Bioassay Methods for Toxicity and Resistance Screening

You can determine resistance levels using two primary bioassay techniques. The procedures below are adapted from studies on fipronil resistance in other insects and can be applied to this compound [5] [8].

  • Topical Application Bioassay

    • Anesthetize test insects (e.g., houseflies, cockroaches) with CO₂.
    • Apply a known volume (e.g., 0.5 µL) of insecticide solution in acetone directly to the insect's thorax using a micro-applicator.
    • Prepare a minimum of five concentrations creating a dosage series, plus an acetone-only control.
    • Replicate each concentration, using groups of 10-15 insects.
    • Hold treated insects in suitable containers with food and maintain under standard conditions.
    • Record mortality at 24, 48, and 72 hours. Calculate LD₅₀/LC₅₀ values using probit analysis.
  • Feeding Bioassay

    • Prepare the test solution by mixing the insecticide with a feeding attractant (e.g., sucrose solution or blood meal).
    • Offer the solution to the insects, ensuring a control group receives attractant only.
    • Monitor feeding and ensure ingestion. A common method is using a capillary feeder tube.
    • Transfer insects to clean holding containers after feeding.
    • Record mortality at 24-hour intervals. Calculate LC₅₀ values.
Investigating Underlying Resistance Mechanisms

Once resistance is detected, these protocols can help identify the cause.

  • Synergist Assays This assay determines if metabolic enzymes are contributing to resistance.

    • Pre-treat groups of insects with a synergist (and a solvent-only control) shortly before the insecticide bioassay.
    • Use specific synergists: Piperonyl butoxide (PBO) for cytochrome P450s, S,S,S-tributyl phosphorotrithioate (DEF) for esterases, and diethyl maleate (DEM) for glutathione S-transferases [6].
    • Compare the LD₅₀ of the insecticide alone to the LD₅₀ after synergist pre-treatment. A significant reduction in the LD₅₀ with a synergist indicates that the corresponding detoxification enzyme family is involved in resistance.
  • Molecular Detection of Target-Site Mutation (Rdl A302S) The A302S (also known as A301S in some species) mutation in the Rdl gene is a well-characterized mechanism conferring cross-resistance between dieldrin and fipronil [6] [7].

    • Extract genomic DNA from individual insects.
    • Amplify the region of the Rdl gene encompassing the A302 site via PCR.
    • Sequence the PCR product directly or use other genotyping methods (e.g., PCR-RFLP, allele-specific PCR) to detect the single nucleotide polymorphism that causes the amino acid change.
    • Correlate the genotype (susceptible homozygous, resistant homozygous, heterozygous) with the phenotypic resistance level from bioassays.

The following diagram illustrates the logical workflow for a comprehensive cross-resistance investigation.

Start Start: Suspected Resistance Bioassay Bioassay (Topical/Feeding) Start->Bioassay DataAnalysis Calculate LD₅₀/LC₅₀ Bioassay->DataAnalysis IsResistant Significant Resistance Confirmed? DataAnalysis->IsResistant SynergistAssay Synergist Assays IsResistant->SynergistAssay Yes Conclusion Conclusion: Report Cross-Resistance Risk and Mechanism IsResistant->Conclusion No MechMetabolic Mechanism Identified: Metabolic Detoxification SynergistAssay->MechMetabolic MolAnalysis Molecular Analysis (Rdl genotyping) MechTarget Mechanism Identified: Target-Site Mutation MolAnalysis->MechTarget MechMetabolic->Conclusion MechTarget->Conclusion

Key Troubleshooting FAQs for Researchers

  • If my pest population is resistant to fipronil, should I assume this compound will be ineffective? Yes, you should operate under this assumption. this compound is a derivative of fipronil and shares the same primary target site [1]. Cross-resistance between fipronil and other phenylpyrazoles is well-documented [5]. It is highly likely that a mechanism conferring resistance to fipronil (both metabolic and target-site) will also confer resistance to this compound.

  • The efficacy of this compound seems to be declining in my lab strain. What is the first mechanism I should check for? The most probable and easily identifiable cause is the A302S (Rdl) target-site mutation. This mutation is known to cause broad cross-resistance between cyclodienes (like dieldrin) and phenylpyrazoles (like fipronil and, by extension, this compound) [6] [7]. Begin with molecular genotyping for this mutation.

  • My synergist assay with PBO significantly reduced resistance to this compound. What does this mean? This result strongly indicates that cytochrome P450 monooxygenases are a major mechanism of metabolic resistance in your strain [6]. Your research should then focus on identifying the specific P450 genes that are overexpressed.

References

Pyriprole environmental persistence and breakdown factors

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole's Properties and Environmental Fate

The table below summarizes the known chemical properties of this compound that influence its environmental behavior [1] [2].

Property Value / Description Significance for Environmental Fate
Chemical Formula C₁₈H₁₀Cl₂F₅N₅S [1] -
Molecular Weight 494.27 g·mol⁻¹ [1] -
Octanol-Water Partition Coefficient (Log P) 6.46438 [2] High lipophilicity; indicates high potential to bioaccumulate in fatty tissues and sorb to organic matter in soil and sediment.
Vapor Pressure No data available [1] Unknown potential for volatilization into the atmosphere.
Water Solubility No data available [1] Unknown mobility and bioavailability in aquatic environments.
Stability Not fully characterized [2] -

Based on its high Log P value, this compound is expected to strongly adsorb to soil and sediment and has a high potential for bioaccumulation [3]. Data on its degradation in soil, water, or via sunlight (photolysis) is not available [1].

Experimental Protocols for Investigating Environmental Breakdown

Due to the lack of specific data, researchers must determine this compound's persistence experimentally. Below are core methodologies based on standard environmental fate studies.

Aerobic Soil Degradation Study

This test determines the rate at which this compound degrades in soil.

  • Objective: To determine the rate of this compound degradation and identify major transformation products in soil under aerobic conditions.
  • Principle: A known concentration of this compound is applied to a soil sample and incubated under controlled conditions. The decline in parent compound and formation of metabolites are monitored over time [4].
  • Materials:
    • Test Substance: this compound (analytical grade)
    • Soil: At least two representative types (e.g., varying in pH, organic matter content, and texture)
    • Apparatus: Biometer flasks or similar sealed vessels, controlled environment growth chamber, analytical equipment (e.g., LC-MS/MS)
  • Procedure:
    • Prepare soil samples at a specified moisture-holding capacity.
    • Treat soil with this compound, ensuring homogeneous application.
    • Incubate in the dark at a constant temperature (e.g., 20°C).
    • At regular intervals, extract and analyze sacrificial soil samples for this compound and its metabolites.
    • Monitor soil moisture and ensure aerobic conditions throughout.
  • Data Analysis: Plot residue concentrations over time. Calculate the DT₅₀ (time for 50% disappearance) and DT₉₀ (time for 90% disappearance) values using kinetic models (e.g., first-order or biphasic kinetics) [1] [4].
Aqueous Photolysis Study

This test assesses the breakdown of this compound by sunlight in water.

  • Objective: To determine the photodegradation rate and identify photoproducts of this compound in water.
  • Principle: An aqueous solution of this compound is exposed to simulated sunlight, and the degradation is monitored. The experiment should be run in parallel in the dark to account for non-photolytic processes [4].
  • Materials:
    • Test Substance: this compound (analytical grade)
    • Apparatus: Solar simulators or xenon-arc lamps, quartz or Pyrex reaction vessels, actinometer to measure light intensity, analytical equipment.
  • Procedure:
    • Prepare an aqueous solution (or suspension) of this compound in buffer at a relevant environmental pH (e.g., pH 7).
    • Expose the solution to the light source in a controlled temperature chamber.
    • At set time points, collect samples and analyze for this compound and transformation products.
    • Run dark control samples simultaneously.
  • Data Analysis: Calculate the photolytic half-life and identify major photoproducts. Compare degradation rates in light versus dark controls [4].
Hydrolytic Degradation Study

This test evaluates the chemical stability of this compound in water at different acidities.

  • Objective: To investigate the degradation of this compound in water at different pH levels in the absence of light and microorganisms.
  • Principle: this compound is dissolved in buffers of varying pH and incubated in the dark. The degradation is monitored over time [4].
  • Materials:
    • Test Substance: this compound (analytical grade)
    • Buffers: Covering a range of environmentally relevant pH values (e.g., pH 4, 7, and 9).
    • Apparatus: Sealed glass ampules or vials, controlled temperature water bath, analytical equipment.
  • Procedure:
    • Prepare this compound solutions in different pH buffers.
    • Seal the solutions in ampules to maintain headspace and exclude light.
    • Incubate at a constant temperature (e.g., 25°C).
    • Sacrifice ampules at scheduled intervals and analyze the contents.
  • Data Analysis: Determine the hydrolytic half-life at each pH and identify any major hydrolytic transformation products [4].

The following diagram illustrates the logical workflow for a comprehensive environmental fate testing program for this compound.

G Start Start: this compound Environmental Fate Assessment Analysis Chemical Property Analysis Start->Analysis Photolysis Aqueous Photolysis Study Analysis->Photolysis Hydrolysis Hydrolytic Degradation Study Analysis->Hydrolysis SoilStudy Aerobic Soil Degradation Study Analysis->SoilStudy DataSynthesis Data Synthesis & Risk Assessment Photolysis->DataSynthesis Hydrolysis->DataSynthesis SoilStudy->DataSynthesis

Frequently Asked Questions (FAQs) for Researchers

  • Q1: What is the primary concern regarding this compound's high Log P value? A high Log P (6.46) indicates that this compound is highly lipophilic. The primary concern is a significant potential for bioaccumulation in the food chain and strong adsorption to soil and sediment, reducing its mobility in water but potentially leading to long-term reservoirs in the environment [3] [5].

  • Q2: Could this compound produce transformation products of toxicological concern? Yes. During degradation studies (especially photolysis and biodegradation), it is critical to identify and assess the toxicity of transformation products. For instance, some pesticides break down into products that are equally or more toxic than the parent compound (e.g., endosulfan sulfate from endosulfan) [4] [5]. Always include analytical methods capable of detecting and identifying major metabolites.

Troubleshooting Common Experimental Challenges

  • Low Recovery Rates from Soil/Sediment: Due to this compound's high Log P, it may strongly bind to organic matter. This can be addressed by using more aggressive extraction techniques, optimizing solvent mixtures (e.g., using acetone or acetonitrile), or employing techniques like pressurized liquid extraction (PLE).
  • Handling Volatile Degradation Products: Some breakdown products might be volatile. Ensure all experiments, particularly soil and hydrolysis studies, are conducted in properly sealed systems to prevent the loss of volatile metabolites.
  • Distinguishing Abiotic vs. Biotic Degradation: To determine the role of microorganisms in degradation, comparative studies should be run using sterilized (e.g., autoclaved or gamma-irradiated) and non-sterilized soil/water samples [4].

References

Pyriprole vs fipronil efficacy against cat fleas

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Chemical Profile Comparison

The table below summarizes the core characteristics and efficacy data of Pyriprole and Fipronil against cat fleas (Ctenocephalides felis).

Feature This compound Fipronil
Chemical Class Phenylpyrazole [1] Phenylpyrazole [1]
Mode of Action GABA-gated chloride channel antagonist [1] GABA-gated and glutamate-gated chloride channel antagonist [2] [1]
Formulation Topical spot-on (12.5% or 15% w/v) [3] [4] Topical spot-on (10% w/v) [5] [6] [7]
Standard Efficacy >95% for 30 days post-treatment [3] >95% for 35-37 days post-treatment [5] [7]
Speed of Kill Rapid; interrupts established infestations [3] [8] Rapid adulticidal activity [6] [7]
Effect on Flea Lifecycle Kills adult fleas before egg laying for ≥30 days; debris from treated dogs reduces larval development for 2 weeks [3] Primarily adulticidal. When combined with (S)-methoprene, provides ovicidal activity and inhibits adult flea emergence for 8-12 weeks [5]

Key Experimental Protocols and Data

Understanding the methodology behind the data is crucial for critical evaluation.

This compound Efficacy Studies

A 2008 randomized controlled trial evaluated a 12.5% this compound topical solution on dogs [3].

  • Protocol: Dogs were infested with ~100 cat fleas prior to treatment and repeatedly challenged post-treatment. Flea counts were conducted 24 hours after infestation and treatment.
  • Key Metrics: Efficacy was calculated based on the reduction in geometric mean flea counts compared to untreated controls. The product demonstrated >95% efficacy for at least 30 days, rapid kill to break existing infestations, and a sustained effect for one month to prevent reinfestation [3].
Fipronil Efficacy Studies

Multiple studies have assessed fipronil's performance, often in combination with insect growth regulators like (S)-methoprene.

  • Protocol (Adulticidal Efficacy): In a study on cats, a 10% w/v fipronil spot-on was applied. Cats were infested with ~50-100 fleas pre-treatment and repeatedly re-infested weekly. Fleas were comb-counted and removed 48 hours after treatment and each re-infestation [7].
  • Key Metrics: Efficacy was calculated using Abbott's formula. The formulation showed 99% efficacy 48 hours after treatment and maintained high efficacy (>96%) against fleas for 5 weeks [7].
  • Protocol (Life Cycle Impact): A 2004 study tested a fipronil/(S)-methoprene combination on dogs. Dogs were infested with ~200 fleas, and flea eggs were collected from the animals. These eggs were incubated to determine larval hatch rates and adult emergence rates [5].
  • Key Metrics: The combination provided excellent control of adult fleas (>95% for 5 weeks) and, crucially, excellent ovicidal activity for 8 weeks and high inhibition of adult flea emergence for 12 weeks [5].

Signaling Pathways and Molecular Mechanisms

Both this compound and fipronil target the nervous systems of insects, but with nuanced differences in their molecular targets, as illustrated below.

G A Insect Nerve Signal Transmission B GABA-Gated Chloride Channels A->B C Glutamate-Gated Chloride Channels A->C D Inhibited Chloride Ion (Cl⁻) Influx B->D C->D E Hyperexcitation of Nervous System D->E F Paralysis and Death of Flea E->F This compound This compound This compound->B Fipronil Fipronil Fipronil->B Fipronil->C

Figure 1: Comparative molecular targets of this compound and fipronil in cat fleas. Both are phenylpyrazoles that bind to and block GABA-gated chloride channels [1]. Fipronil also has a documented, though less potent, inhibitory effect on glutamate-gated chloride channels [2]. This disruption of normal chloride influx leads to uncontrolled neuronal firing, hyperexcitation, and eventual death of the parasite.

Interpretation and Strategic Considerations

For researchers and drug development professionals, the following points are critical:

  • Mechanistic Nuance: Although this compound and fipronil share a chemical class and primary target, fipronil's additional action on glutamate-gated chloride channels may contribute to its broad-spectrum efficacy [2] [1]. This represents a key consideration for designing new compounds with improved potency or spectrum.
  • Life Cycle Control vs. Adulticidal Kill: A significant differentiator in practical efficacy is the impact on the flea lifecycle. While both drugs are effective adulticides, fipronil is widely used in combination with insect growth regulators (e.g., (S)-methoprene) to provide potent ovicidal and larvicidal effects, breaking the flea life cycle in the environment [5]. This compound demonstrates a more limited, secondary effect on larval development via environmental contamination [3].
  • Comparative Efficacy Gap: The available search results lack a direct, head-to-head contemporary study of these two single agents. The most relevant comparative field study pitted a newer isoxazoline (fluralaner) against fipronil, finding fluralaner superior in flea control over 12 weeks [2]. This highlights the competitive landscape and the performance of newer drug classes.

References

Pyriprole comparative efficacy with spinosad

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole and Spinosad at a Glance

The table below summarizes the key characteristics of this compound and spinosad based on the available data.

Feature This compound Spinosad
Chemical Class Phenylpyrazole [1] Spinosyn (fermentation-derived macrocyclic lactone) [2] [3]
Primary Mode of Action Binds to GABA- and glutamate-gated chloride channels, leading to hyperexcitability [1]. Primarily targets nicotinic acetylcholine receptors (nAChRs); also acts as a GABA agonist, causing hyperexcitation, paralysis, and death [2] [3].

| Efficacy Spectrum (Documented) | Ticks: Ixodes ricinus, Dermacentor reticulatus, Rhipicephalus sanguineus [4]. Fleas: Ctenocephalides felis (cat flea) [5]. Mites: Psoroptes ovis, Leporacarus gibbus [6]. | Fleas: Ctenocephalides felis on dogs [7]. Lice: Pediculosis capitis (head lice) in humans [3]; chewing and sucking lice on cattle [8]. Mosquitoes: Aedes aegypti larvae [9]. Scabies: Sarcoptes scabiei in humans [10]. | | Representative Efficacy Data | Ticks: 100% efficacy against I. ricinus and R. sanguineus, 98.9% against D. reticulatus over 30 days in dogs [4]. Mites: 100% efficacy against P. ovis and L. gibbus in rabbits 35 days post-treatment [6]. | Fleas: 98.6% efficacy 28 days post-treatment in dogs; significant flea knockdown within 3 hours [7]. Lice: 84.6-86.7% cure rate for head lice in humans vs. 42.9-44.9% for permethrin [3]. Scabies: 78.1% complete cure rate in humans vs. 39.6% for vehicle control [10]. | | Application Forms | Topical spot-on solution [4] [1] | Oral chewable tablet for dogs [7], topical suspension for humans [3] [10], pour-on and spray for cattle [8] |

Documented Experimental Protocols

Here are the methodologies from key studies for each compound, which highlight the different experimental approaches used in the literature.

This compound Efficacy Studies
  • Against Ticks on Dogs [4]:

    • Design: Controlled laboratory studies.
    • Subjects: Groups of 8 dogs (Beagles and mixed-breeds).
    • Infestation: Artificially infested with 50 unfed adult ticks (Ixodes ricinus, Dermacentor reticulatus, or Rhipicephalus sanguineus).
    • Treatment: A single topical application of a 12.5% this compound spot-on solution at a dose of at least 12.5 mg/kg.
    • Assessment: Ticks were counted and removed 48 hours after each infestation. Infestations were performed at multiple time points before and after treatment to assess residual efficacy over 30 days.
  • Against Mites on Rabbits [6]:

    • Design: Controlled study on naturally infested animals.
    • Subjects: Twelve rabbits co-infested with Psoroptes ovis and Leporacarus gibbus.
    • Treatment: Six rabbits treated with a this compound-based product (dose of 12.5 mg/kg), applied to the back and into each ear canal.
    • Assessment: Animals were evaluated on days 3, 7, 14, 21, 28, and 35 post-treatment for live mites and lesion resolution.
Spinosad Efficacy Studies
  • Speed of Flea Knockdown on Dogs [7]:

    • Design: Blinded, randomized, controlled laboratory studies.
    • Subjects: Blocks of dogs based on pre-study flea counts.
    • Infestation: Infested with ~100 fleas from colonies refreshed with wild-type fleas.
    • Treatment: Orally administered spinosad (Comfortis) at minimum label dose of 30 mg/kg, compared to untreated controls and afoxolaner (NexGard).
    • Assessment: Live fleas were combed off and counted at 1, 3, and 24 hours after treatment and after re-infestation on Day 7.
  • Against Head Lice in Humans [3]:

    • Design: Multicenter, investigator-blinded, randomized, controlled trials.
    • Subjects: Over 1000 participants aged 6 months and older.
    • Treatment: A single 10-minute application of 0.9% spinosad topical suspension compared to 1% permethrin cream rinse.
    • Assessment: Participants were evaluated 7 days post-treatment; if live lice were present, a second treatment was applied. Cure was defined as no live lice 14 days after the final treatment.

Mechanism of Action Pathways

The following diagrams illustrate the distinct neuronal pathways targeted by this compound and spinosad.

parasite_neuro_toxicity Proposed Neurotoxic Mechanisms of this compound and Spinosad cluster_this compound This compound (Phenylpyrazole) cluster_spinosad Spinosad (Spinosyn) P1 Compound enters parasite P2 Binds to GABA-gated and glutamate-gated chloride channels P1->P2 P3 Inhibits normal chloride ion (Cl⁻) influx into nerve cells P2->P3 P4 Neuronal hyperexcitability P3->P4 P5 Paralysis and death of parasite P4->P5 S1 Compound enters parasite S2 Targets nicotinic acetylcholine receptors (nAChRs) on postsynaptic neurons S1->S2 S3 Acts as a GABA receptor agonist S2->S3 secondary effect S4 Disruption of acetylcholine neurotransmission and neuronal excitation S2->S4 S3->S4 S5 Involuntary muscle contractions, paralysis, and death S4->S5

Interpretation and Research Considerations

The evidence shows that both this compound and spinosad are effective ectoparasiticides, but they differ significantly:

  • No Direct Comparison Exists: The search results do not contain a study that directly compares this compound and spinosad in the same experiment. Therefore, conclusive statements about the superiority of one over the other cannot be made.
  • Different Primary Applications: The documented uses suggest different niches. This compound is primarily documented as a broad-spectrum topical treatment for ticks, fleas, and mites on dogs and rabbits. Spinosad has a wider range of documented formulations, including oral for dogs, topical for humans, and agricultural uses, with high efficacy against fleas, lice, and mosquito larvae.
  • Distinct Mechanisms: Their different modes of action reduce the risk of cross-resistance, which is a critical consideration for researchers developing rotation strategies or combination products [2] [3].

References

Pyriprole safety comparison with other phenylpyrazoles

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole Safety and Toxicological Profile

The following table summarizes the key safety and toxicological data for this compound, primarily derived from animal studies [1].

Parameter Findings for this compound
Acute Oral LD₅₀ (rats) >300 mg/kg [1]
Acute Dermal LD₅₀ (rats) >2000 mg/kg [1]
Primary Toxicity Target Central Nervous System (CNS) [1]
Mechanism of Action Inhibition of GABA-gated chloride channels in nerve cells [1]
Most Frequent Symptoms (Overdose) Ataxia (uncoordinated movements), trembling, convulsions, seizures, hyperreactivity, difficult breathing [1]
Sensitivity in Young Animals Reported to be higher [1]
Common Side Effects (at therapeutic dose) Transient local skin reactions (itching, hair loss), hypersalivation after licking [1]
Antidote No specific antidote [1]

Comparative Safety: this compound vs. Fipronil

The table below places this compound's safety data in context with Fipronil, another second-generation phenylpyrazole insecticide [2] [3].

Parameter This compound Fipronil
Acute Oral LD₅₀ (rats) >300 mg/kg [1] 97 mg/kg [2]
Acute Dermal LD₅₀ (rats) >2000 mg/kg [1] >2000 mg/kg [2]
Toxicosis in Dogs & Cats Generally well-tolerated; overdose symptoms are transient [1] Poisoning occurs, mainly from accidental ingestion; shows neurotoxicity [2]
Toxicity in Rabbits Information not specified in sources Reported to be rather toxic [2]
Environmental Toxicity Highly toxic to aquatic invertebrates [1] One photometabolite (fipronil desulfinyl) is more toxic than the parent compound [2]

Experimental Protocols for Key Studies

The safety data for this compound is supported by specific experimental studies. Here are the methodologies for some of the key experiments cited [1]:

  • 28-Day Repeated Dose Oral Toxicity (Rats)

    • Protocol: Rats were treated orally with this compound at 20 mg/kg/day for 28 days.
    • Outcome: The study observed increased liver size and the presence of necrotic hepatocytes, indicating potential for organ-specific toxicity with repeated exposure.
  • 6-Month Topical Tolerance (Dogs)

    • Protocol: Dogs were treated topically with a spot-on formulation at 3 times the therapeutic dose, applied monthly for 6 consecutive months.
    • Outcome: A few dogs showed transient uncoordinated movements and unsteadiness, which resolved within 3 hours post-application.
  • Single-Dose Overdose Study (Dogs)

    • Protocol 1 (5x dose): Eight dogs were treated topically at 5 times the therapeutic dose. One dog exhibited transient ataxia, trembling, panting, and convulsions, which disappeared 18 hours after administration.
    • Protocol 2 (10x dose): Dogs treated topically at 10 times the therapeutic dose showed clinical symptoms including muscular contractions, seizures, unsteadiness, and difficult breathing. These symptoms disappeared 48 hours after treatment.

These experimental protocols provide a basis for understanding the conditions under which this compound's safety was evaluated.

Mechanism of Action and Neurotoxicity Pathway

This compound and other phenylpyrazoles exert their insecticidal and potential toxic effects by disrupting the nervous system. The following diagram illustrates this mechanism and the resulting neurotoxic symptoms [1] [2].

G cluster_symptoms Neurotoxic Symptoms This compound This compound GABA Receptor GABA Receptor This compound->GABA Receptor Binds to Chloride Channel\nBlocked Chloride Channel Blocked GABA Receptor->Chloride Channel\nBlocked Leads to Neuron Neuron Chloride Channel\nBlocked->Neuron Causes Uncontrolled\nNerve Firing Uncontrolled Nerve Firing Neuron->Uncontrolled\nNerve Firing S1 Ataxia (Uncoordinated movements) Uncontrolled\nNerve Firing->S1 S2 Tremors & Convulsions Uncontrolled\nNerve Firing->S2 S3 Hyperreactivity Uncontrolled\nNerve Firing->S3 S4 Seizures Uncontrolled\nNerve Firing->S4

Interpretation and Key Conclusions

  • Favorable Mammalian Selectivity: The primary mechanism of action for this compound involves blocking GABA-gated chloride channels [1]. A key factor in its safety profile is that it has a much higher binding affinity for invertebrate GABA receptors than for those in vertebrates, providing a degree of selective toxicity [1].
  • Transient Nature of Symptoms: In dogs, adverse effects from overdose, such as unsteadiness and convulsions, were consistently reported as transient, resolving within hours to a couple of days without intervention [1]. This suggests a reversible mechanism of action at the receptor level.
  • Critical Administration Risks: The most significant risks arise from administration errors. Using products for large dogs on small dogs, or excessive licking of the application site, are common causes of overdose [1]. This highlights the importance of proper dosing and application.

References

Pyriprole cost-benefit analysis versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole Profile Summary

The table below summarizes the key information found on this compound. Please note that this data is not recent and its regulatory status may have changed.

Attribute Details on this compound
Chemical Class Phenylpyrazole insecticide (analogue of fipronil) [1].
Mode of Action Targets GABA-gated chloride channels in the nervous system, causing uncontrolled neural activity and death in parasites [1]. It is a non-systemic, broad-spectrum ectoparasiticide [1].
Primary Veterinary Use Treatment of external parasites like fleas on dogs and cats [1].
Example Formulation Prac-tic Spot On Solution for Dogs [1].
Efficacy Data One study indicates treatment can interrupt an established adult flea infestation on dogs, and monthly use can prevent reinfestation [2].

| Regulatory Status (Historical Data) | EU: Approved [1]. UK/GB: Not approved (as of the database entry) [1]. |

Critical Information Gaps

A meaningful cost-benefit analysis cannot be constructed due to the absence of the following critical data:

  • Current Cost Data: No information on manufacturing, market pricing, or cost-effectiveness compared to other drugs.
  • Recent Efficacy & Safety Data: The available studies are from 2008-2009. There is no contemporary experimental data on its efficacy, safety profile, or long-term effects in animals [2].
  • Direct Comparative Analysis: No head-to-head experimental studies comparing this compound's performance, side effects, or resistance profiles against modern alternatives like newer isoxazolines (e.g., Afoxolaner, Fluralaner).
  • Detailed Experimental Protocols: The search results do not provide the detailed methodologies for key experiments that would be required for scientific validation.

Proposed Experimental Framework for Comparison

For a rigorous comparison, you would need to design experiments that generate the missing data. Below is a proposed high-level workflow for generating a comparative analysis.

G Start Define Study Objective A1 In Vitro Assays Start->A1 A2 In Vivo Animal Trials Start->A2 B1 Receptor Binding Studies A1->B1 B2 Parasite Mortality/Kinetic Studies at various concentrations A1->B2 B3 Controlled Infestation Challenge on treated vs. control animals A2->B3 A3 Data Collection & Analysis B5 Statistical Analysis: ANOVA, EC/LC50 Calculation Cost-Benefit Modeling A3->B5 B1->A3 B2->A3 B4 Monitor: Speed of Kill (SoK), Percentage Efficacy (%) Adverse Events B3->B4 B4->A3

References

Pyriprole residual activity comparison with metaflumizone

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Mechanisms at a Glance

The table below compares the fundamental characteristics of pyriprole and metaflumizone.

Property This compound Metaflumizone
Chemical Class Phenylpyrazole [1] Semicarbazone [2]
Mode of Action GABAA receptor blocker [1] Sodium channel blocker (SCBI) [3] [2]
Molecular Target Inhibits GABA-gated chloride channels [1] Binds to slow-inactivated sodium channels [2]
Biological Effect Uncontrolled nervous system activity, paralysis, and death [1] Paralysis (flaccid) and death [2]
Primary Use Treatment of external parasites like fleas on dogs and cats [1] Broad-spectrum insecticide; veterinary treatment for fleas and ticks [2]
Formulation Example Spot-on solution [1] Spot-on solution (e.g., with amitraz) [4] [2]

Efficacy and Residual Activity Findings

The available data on the effectiveness of these compounds, particularly against specific vectors, is mixed.

Compound / Study Target Pest Key Finding on Efficacy / Residual Activity

| This compound [4] | Sandflies (Phlebotomus perniciosus) | • No anti-feeding effect observed on dogs. • Sandfly mortality effect was under 20% at 1 and 7 days post-treatment. | | Metaflumizone (+ Amitraz) [4] | Sandflies (Phlebotomus perniciosus) | • A very poor anti-feeding effect (approximately 7%). • Sandfly mortality effect was under 20% at 1 and 7 days post-treatment. | | Metaflumizone (Plant Use) [5] | Residue Dissipation (Not Efficacy) | • In a study on Aster scaber, the half-life of metaflumizone was 4.5 to 5.9 days, indicating its persistence on crops. |

A 2008 study concluded that due to their poor performance, neither this compound nor the metaflumizone-amitraz formulation could be recommended for use in programs to prevent leishmaniosis (a disease transmitted by sandflies) [4].

Signaling Pathway and Mechanism Diagrams

The insecticides have distinct molecular mechanisms. This compound targets the GABA receptor in the nervous system, while metaflumizone targets voltage-gated sodium channels.

G This compound This compound GABA_Receptor GABAₐ Receptor This compound->GABA_Receptor Blocks ChlorideChannel Chloride Channel GABA_Receptor->ChlorideChannel Normally Opens CNS_Overactivity Nervous System Overactivity ChlorideChannel->CNS_Overactivity Inhibition Leads to Death Paralysis & Death CNS_Overactivity->Death

G Metaflumizone Metaflumizone SodiumChannel Voltage-Gated Sodium Channel Metaflumizone->SodiumChannel Binds to InactiveState Slow-Inactivated State SodiumChannel->InactiveState Stabilizes in Paralysis Flaccid Paralysis InactiveState->Paralysis Prevents Repolarization Death Death Paralysis->Death

Important Considerations and Data Gaps

  • Limited Residual Activity Data: The search results lack detailed, long-term studies directly comparing the residual activity (e.g., 30-day efficacy) of this compound and metaflumizone against common pests like fleas and ticks.
  • Safety Concerns: One search result indicated that a metaflumizone product (ProMeris) was discontinued due to its association with an autoimmune disorder in dogs [2]. Furthermore, an EFSA review identified a possible acute risk to consumers from metaflumizone residues on certain crops, with exceedances of the acute reference dose (ARfD) identified for crops like lettuce [6].
  • Regulatory Status: this compound is noted as not approved in Great Britain/UK, though it has EU approval [1].

How to Proceed with Your Research

Given the gaps in the available search results, you may need to conduct a deeper investigation:

  • Search Specialized Databases: Look for more comprehensive data on repositories like the PubMed database or regulatory agency websites (e.g., European Medicines Agency - EMA).
  • Consult Primary Literature: Seek out the original studies and manufacturer data for the specific spot-on products to find detailed efficacy and residual activity study reports.

References

Pyriprole cross-species efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole Efficacy Against Parasites

The table below summarizes experimental data on this compound's efficacy from controlled studies. The cumulative efficacy is measured over a period of up to 35 days following a single topical application.

Parasite Host Species Cumulative Efficacy Key Findings Citation
Cat Flea (Ctenocephalides felis) Dog 99.8% - 100% Speed of kill can interrupt established infestations; efficacy persists after shampooing. [1] [2]
Castor Bean Tick (Ixodes ricinus) Dog 100% Efficacy maintained throughout the 30-day evaluation period. [3]
Brown Dog Tick (Rhipicephalus sanguineus) Dog 96.8% - 100% High efficacy maintained even after repeated washing and shampooing. [3] [2]
Marsh Tick (Dermacentor reticulatus) Dog 98.9% Highly effective over the 30-day post-treatment period. [3]
Ear Mite (Psoroptes ovis) Rabbit 100% Effective control; also led to remission of psoroptic scabies lesions. [4]
Fur Mite (Leporacarus gibbus) Rabbit 100% Fully effective in controlling this mite in co-infested animals. [4]

Experimental Protocols in Cited Studies

The efficacy data presented above is derived from standardized experimental methodologies. Here are the typical protocols used in these studies.

  • General Study Design: The trials were controlled studies, often involving groups of 8 dogs or 6 rabbits. One group received a single topical (spot-on) treatment of a 12.5% this compound solution, while a control group remained untreated or received a placebo [3] [4].
  • Parasite Infestation and Assessment: For flea and tick studies on dogs, infestations with a known number of unfed adult parasites were induced on the animals before treatment and at repeated intervals after treatment. The number of live ticks or fleas was counted 48 hours after each re-infestation to calculate efficacy [3] [2]. In the rabbit study, animals were naturally infested, and researchers counted live mites from specific body sites post-treatment [4].
  • Environmental Challenge Testing: Some dog studies specifically investigated the product's persistence by subjecting treated animals to water immersion or shampooing at various times after application. Efficacy was then re-evaluated against subsequent parasite infestations [2].

Mechanism of Action

Understanding how a product works is crucial for comparing it with other agents. This compound is a phenylpyrazole insecticide and acaricide, an analog of fipronil [5].

  • Mode of Action: It is a non-systemic compound, meaning it works on the skin surface. Its primary mode of action is by targeting the nervous system of parasites [5].
  • Molecular Target: this compound acts as an antagonist at the GABA-A receptor in the parasite's nervous system [5]. This action disrupts the normal flow of chloride ions, leading to uncontrolled neural activity, paralysis, and ultimately death of the parasite.
  • Visualization of Mechanism: The following diagram illustrates the mechanism of action of this compound at the molecular level.

G This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Binds & Blocks Normal Chloride Influx Normal Chloride Influx This compound->Normal Chloride Influx Inhibits Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Regulates GABA-A Receptor->Normal Chloride Influx Promotes Uncontrolled Nervous Activity Uncontrolled Nervous Activity Neural Inhibition Neural Inhibition Normal Chloride Influx->Neural Inhibition Paralysis & Death Paralysis & Death Uncontrolled Nervous Activity->Paralysis & Death

Considerations for Professionals

For researchers and drug development professionals, the available data suggests several points for consideration:

  • Efficacy Profile: this compound demonstrates high efficacy against major tick species, fleas, and mites in dogs and rabbits. Its effect is not only curative but also has preventive persistence for at least one month [3] [1].
  • Environmental Resilience: A key characteristic is that its efficacy is not significantly compromised by water exposure or shampooing, which is a valuable trait for a topical product [2].
  • Chemical Class: As a phenylpyrazole, its performance and potential cross-resistance should be compared with other agents in the same class, such as fipronil [5].

Please note that the information found and presented here is primarily from studies conducted between 2008 and 2013. For the most current research and regulatory status in your region, consulting up-to-date databases is highly recommended.

References

Pyriprole long-term control versus monthly treatments

Author: Smolecule Technical Support Team. Date: February 2026

Pyriprole's Mechanism of Action

This compound is a veterinary insecticide and acaricide from the phenylpyrazole class. Its primary mode of action is summarized below [1].

G A This compound Application B Binds to GABA-gated Chloride Channels A->B C Blocks Chloride Ion Influx B->C D Neuromuscular Hyperexcitation C->D E Paralysis and Death of Parasite D->E

This contact-based action means parasites are killed upon exposure to the treated animal's hair coat, which helps in rapidly controlling existing infestations and preventing new ones [1].

Documented Efficacy of this compound

The following table summarizes key efficacy data for this compound from controlled studies.

Parasite Efficacy Claim Host Key Supporting Data
Cat Flea (Ctenocephalides felis) Rapid kill; minimum 4 weeks protection from reinfestation [2] [1]. Dog 12.5% spot-on provides "rapid, long-lasting efficacy," disrupting flea life cycle by killing adults before egg laying for at least 30 days [2].
Ticks (I. ricinus, D. reticulatus, R. sanguineus) High efficacy for 30 days post-single application [3]. Dog Cumulative efficacy over 30 days was 100% for I. ricinus and R. sanguineus, and 98.9% for D. reticulatus [3].
Mites (P. ovis, L. gibbus) 100% efficacy at 35 days post-treatment [4]. Rabbit A single application of this compound was 100% effective in controlling both mite species in naturally infested rabbits [4].

Experimental Protocol Overview

The efficacy data for this compound against fleas and ticks were generated through standardized laboratory infestation studies on dogs [3] [2]. The general methodology is outlined below.

G A Animal Groups Formed B Single Treatment (this compound spot-on vs. Untreated/Placebo) A->B C Artificial Infestation (50 unfed adult parasites per dog) B->C D Pre-defined Intervals (Day -1, 7, 14, 21, 28, 30) C->D E Count Live Parasites (48 hours after each infestation) D->E F Calculate Efficacy (Based on mean parasite counts on treated vs. control groups) E->F

Against mites in rabbits, the protocol involved a single treatment of naturally infested animals, with efficacy evaluated based on the presence of live mites in skin scrapings and cerumen samples on days 3, 7, 14, 21, 28, and 35 post-treatment [4].

Insights for Your Comparison Guide

  • Established Benchmark: this compound is positioned as a monthly treatment, with a strong body of evidence confirming its effectiveness for a minimum of 4 weeks against a range of ectoparasites [3] [2] [1].
  • Comparative Data Gap: The search results do not contain head-to-head studies that directly compare this compound's long-term control (over multiple months) against other monthly products like fipronil, imidacloprid, or spinosad [5] [1].
  • Alternative for Context: One study on a different parasiticide, a dinotefuran-pyriproxyfen combination, demonstrated a 71% reduction in allergic dermatitis clinical scores in cats after 3 months of monthly application [6]. This indicates that some monthly products have data supporting longer-term benefits, which may be a point for further investigation in your guide.

References

×

XLogP3

6.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

492.9954127 Da

Monoisotopic Mass

492.9954127 Da

Heavy Atom Count

31

UNII

69OX73ZVJN

Drug Indication

Treatment and prevention of flea infestation (Ctenocephalides canis and C. felis) in dogs. Efficacy against new infestations with fleas persists for a minimum of 4 weeks. Treatment and prevention of tick infestation (Ixodes ricinus, Rhipicephalus sanguineus, Ixodes scapularis, Dermacentor reticulatus, Dermacentor variabilis, Amblyomma americanum) in dogs. Efficacy against ticks persists for 4 weeks.

Other CAS

394730-71-3

Wikipedia

Pyriprole

Use Classification

Veterinary drugs -> Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 04-14-2024

Explore Compound Types